Taiwanhomoflavone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H24O10 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3/t24-/m0/s1 |
InChI Key |
KFJPGGGJZYXVJH-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery, Natural Sources, and Biological Activity of Homoisoflavonoids from a Taiwanese Agave Species
Introduction:
While the specific compound "Taiwanhomoflavone B" was not identified in a comprehensive review of scientific literature, this technical guide details the discovery, natural sources, and biological activities of a series of homoisoflavonoids isolated from Agave sisalana Perrine ex Engelm. cultivated in Taiwan. Homoisoflavonoids are a unique subclass of flavonoids characterized by a 16-carbon skeleton (C6-C3-C1-C6), distinguishing them from the more common C15 skeleton of other flavonoids. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the isolation, structural elucidation, and immunomodulatory effects of these compounds. The genus Agave is found in arid and tropical regions, including South Taiwan, where species like A. sisalana have been cultivated for over a century.[1][2]
Natural Source and Discovery
Seven known homoisoflavonoids were isolated from the methanolic extract of the leaves of Agave sisalana collected in HengChun Town, PingTung county, Taiwan.[1] The identification of these compounds contributes to the growing body of knowledge on the phytochemical diversity of the Asparagaceae family, a known source of homoisoflavonoids.[3]
Experimental Protocols
Isolation of Homoisoflavonoids from Agave sisalana
The isolation of homoisoflavonoids from the leaves of A. sisalana involved a multi-step extraction and chromatographic process.
-
Extraction: The dried and powdered leaves were extracted with methanol (B129727) (MeOH). The resulting extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc layer, containing the compounds of interest, was concentrated.
-
Chromatographic Separation: The crude EtOAc extract was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and EtOAc. This initial separation yielded several fractions.
-
Purification: The fractions containing homoisoflavonoids were further purified using preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compounds. The structures of the isolated homoisoflavonoids were elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
dot
Caption: Workflow for the isolation of homoisoflavonoids.
Structural Data of Isolated Homoisoflavonoids
The structures of the seven homoisoflavonoids isolated from Agave sisalana were confirmed by spectroscopic analysis. The key quantitative data for three of these compounds with demonstrated biological activity are summarized below.
| Compound Name | Molecular Formula | Molecular Weight | IC50 (µM) for PBMC Proliferation Inhibition |
| (±)-3,9-Dihydroeucomin | C17H16O5 | 300.31 | 19.4 |
| Dihydrobonducellin | C17H16O4 | 284.31 | 73.8 |
| 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone | C16H14O5 | 286.28 | 58.8 |
Biological Activity: Immunomodulatory Effects
The isolated homoisoflavonoids were evaluated for their immunopharmacological activity on peripheral blood mononuclear cells (PBMCs).
Experimental Protocol for Immunomodulatory Assay:
-
Cell Culture: PBMCs were isolated and cultured.
-
Cell Proliferation Assay: The cells were stimulated with phytohemagglutinin (PHA) to induce proliferation. The inhibitory effect of the isolated compounds on cell proliferation was measured using the 3H-thymidine uptake method.
-
Cytokine Production Assay: The levels of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) in the cell culture supernatants were measured by enzyme immunoassay (EIA) to determine the effect of the compounds on cytokine production.
Results:
Three of the isolated homoisoflavonoids, (±)-3,9-Dihydroeucomin, dihydrobonducellin, and 5,7-dihydroxy-3-(4′-hydroxybenzyl)-4-chromanone, demonstrated inhibitory effects on the proliferation of PHA-activated PBMCs.[1][2] These compounds also significantly inhibited the production of IL-2 and IFN-γ in a dose-dependent manner, suggesting an immunosuppressive effect.[1][2]
dot
Caption: Inhibition of PBMC activation by homoisoflavonoids.
Conclusion
The homoisoflavonoids isolated from the Taiwanese native Agave sisalana exhibit notable immunomodulatory properties. Their ability to inhibit PBMC proliferation and the production of key pro-inflammatory cytokines highlights their potential as lead compounds for the development of novel immunosuppressive agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
An In-depth Technical Guide to the Biosynthesis of Taiwanhomoflavone B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The complete biosynthetic pathway of Taiwanhomoflavone B has not been fully elucidated in peer-reviewed literature. This guide presents a putative pathway based on the established principles of flavonoid and biflavonoid biosynthesis, drawing inferences from the known chemistry of its source, Semecarpus anacardium, and related compounds.
Introduction
This compound is a biflavonoid isolated from the plant Semecarpus anacardium. Biflavonoids are a class of natural products formed by the dimerization of two flavonoid units. These compounds often exhibit enhanced biological activities compared to their monomeric counterparts, making them attractive targets for drug discovery and development. The molecular formula of this compound is C32H24O10, suggesting a dimer of two C16 flavonoid units. Semecarpus anacardium is known for producing a variety of biflavonoids, including anacarduflavone, jeediflavanone, and galluflavone. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the generation of novel, bioactive derivatives.
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, including the key enzymatic steps, precursor molecules, and detailed experimental protocols for its elucidation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages:
-
Formation of the Monomeric Flavanone (B1672756) Precursors: This stage follows the general phenylpropanoid and flavonoid biosynthetic pathways, starting from the amino acid L-phenylalanine.
-
Oxidative Dimerization of Monomers: This stage involves the coupling of two flavanone monomers to form the final biflavonoid structure.
Stage 1: Biosynthesis of Flavanone Monomers
The initial steps of the pathway are well-established and common to the biosynthesis of most flavonoids in plants.
-
Phenylpropanoid Pathway:
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid .
-
Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid .
-
4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, yielding p-coumaroyl-CoA .
-
-
Flavonoid Biosynthesis (Flavanone Formation):
-
Chalcone (B49325) Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone .
-
Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin .
-
Based on the structure of other biflavonoids from Semecarpus anacardium, it is plausible that the monomeric precursors of this compound are hydroxylated derivatives of naringenin, such as eriodictyol (3',4'-dihydroxy) or taxifolin (3,3',4'-trihydroxy). These hydroxylations are typically catalyzed by Flavonoid 3'-Hydroxylase (F3'H) and Flavanone 3-Hydroxylase (F3H) , respectively.
Caption: General flavonoid biosynthesis pathway leading to flavanone precursors.
Stage 2: Oxidative Dimerization
The formation of the C-C or C-O-C bond between the two flavanone monomers is proposed to be an oxidative coupling reaction. In plants, such reactions are commonly catalyzed by enzymes like laccases and peroxidases . These enzymes generate radical intermediates from the flavonoid monomers, which then couple to form the dimer. The specific linkage in this compound would depend on the regioselectivity of the enzyme and the stability of the resulting radical intermediates. Given the complexity of biflavonoid structures in Semecarpus anacardium, it is likely that a specific laccase or peroxidase is responsible for this step.
Caption: Proposed oxidative dimerization to form this compound.
Quantitative Data
As the biosynthesis of this compound has not been studied in detail, no specific quantitative data for the enzymes in this pathway in Semecarpus anacardium is available. The following table summarizes representative kinetic parameters for key enzymes in the general flavonoid pathway from other plant species to provide a general context.
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) |
| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 275 |
| C4H | Helianthus tuberosus | Cinnamic acid | 1.5 | 0.2 |
| 4CL | Arabidopsis thaliana | p-Coumaric acid | 18 | 1.2 |
| CHS | Gerbera hybrida | p-Coumaroyl-CoA | 2.1 | 1.7 |
| CHI | Medicago sativa | Naringenin Chalcone | 30 | 580 |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would require a combination of biochemical and molecular biology techniques. Below are detailed protocols for key experiments.
Protocol 1: Enzyme Assay for Oxidative Dimerization
Objective: To detect and characterize the enzymatic activity responsible for the dimerization of flavanone monomers in crude protein extracts from Semecarpus anacardium.
Materials:
-
Fresh young leaves or cell suspension cultures of Semecarpus anacardium.
-
Putative flavanone substrates (e.g., naringenin, eriodictyol).
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).
-
Cofactors (e.g., H2O2 for peroxidases).
-
Liquid nitrogen, mortar and pestle.
-
Spectrophotometer, HPLC-MS system.
Methodology:
-
Protein Extraction:
-
Harvest and freeze ~5 g of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in 20 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract. Determine the protein concentration using a Bradford or BCA assay.
-
-
Enzyme Assay:
-
Set up the reaction mixture in a total volume of 200 µL:
-
100 µL of crude protein extract (containing 50-100 µg of protein).
-
50 µL of 4x reaction buffer.
-
20 µL of 10 mM flavanone substrate solution (in DMSO).
-
For peroxidase activity, add 10 µL of 100 mM H2O2.
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of methanol (B129727) containing 1% formic acid.
-
Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.
-
-
Product Analysis:
-
Analyze the supernatant by HPLC-MS to identify the formation of dimeric products by comparing the retention time and mass spectrum with an authentic standard of this compound (if available) or by identifying new peaks with the expected mass of a biflavonoid.
-
Quantify the product formation to determine the enzyme activity.
-
Protocol 2: Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into this compound in vivo.
Materials:
-
Semecarpus anacardium seedlings or cell suspension cultures.
-
[U-13C]-L-phenylalanine or other stable isotope-labeled precursors.
-
Growth medium for the plant or cell culture.
-
Solvents for extraction (e.g., methanol, ethyl acetate).
-
HPLC-MS and NMR instrumentation.
Methodology:
-
Feeding Experiment:
-
To a healthy Semecarpus anacardium cell suspension culture, add [U-13C]-L-phenylalanine to a final concentration of 100 µM.
-
Incubate the culture under its normal growth conditions for 24-72 hours.
-
Harvest the cells by filtration.
-
-
Metabolite Extraction:
-
Freeze-dry the harvested cells.
-
Extract the dried cells with methanol.
-
Partition the methanolic extract against ethyl acetate.
-
Evaporate the ethyl acetate fraction to dryness.
-
-
Analysis:
-
Resuspend the extract in methanol and analyze by HPLC-MS.
-
Identify the peak corresponding to this compound and analyze its mass spectrum to determine the incorporation of 13C atoms. The mass shift will indicate that it is derived from phenylalanine.
-
For detailed structural information on the labeling pattern, purify the labeled this compound using preparative HPLC and analyze by 13C-NMR and 2D-NMR spectroscopy.
-
Protocol 3: Identification of Biosynthetic Genes
Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway.
Materials:
-
Semecarpus anacardium tissues with high and low levels of this compound.
-
RNA extraction kit.
-
Next-generation sequencing (NGS) platform.
-
Bioinformatics software for transcriptome assembly and differential gene expression analysis.
-
Cloning vectors and expression hosts (e.g., E. coli, yeast).
Methodology:
-
Transcriptome Sequencing:
-
Extract total RNA from tissues with contrasting levels of this compound.
-
Prepare cDNA libraries and perform deep sequencing using an NGS platform.
-
Assemble the transcriptome de novo.
-
-
Gene Annotation and Differential Expression Analysis:
-
Annotate the assembled transcripts by sequence homology to known flavonoid biosynthetic genes (PAL, C4H, 4CL, CHS, CHI, F3'H, F3H, laccases, peroxidases).
-
Perform differential gene expression analysis to identify genes that are significantly upregulated in the high-producing tissues.
-
-
Functional Characterization:
-
Select candidate genes for enzymes like laccases and peroxidases that are co-expressed with the flavonoid pathway genes.
-
Clone the full-length coding sequences of the candidate genes into an expression vector.
-
Express the recombinant proteins in a suitable host system.
-
Purify the recombinant proteins and perform enzyme assays as described in Protocol 1 to confirm their ability to catalyze the dimerization of the proposed flavanone monomers to form this compound.
-
Conclusion
The biosynthesis of this compound is a fascinating example of the chemical diversity generated by plant secondary metabolism. While the precise details of its formation remain to be experimentally verified, the proposed pathway, involving the well-established flavonoid biosynthetic route followed by an oxidative dimerization, provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for the elucidation of this pathway, which will be instrumental for the biotechnological production of this and other valuable biflavonoids. Further research in this area will not only advance our understanding of plant biochemistry but also open up new avenues for the discovery and development of novel therapeutic agents.
Taiwanhomoflavone B: A Technical Overview of its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taiwanhomoflavone B, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and delving into its mechanism of action. The document summarizes key quantitative data, outlines experimental methodologies for assessing its biological activity, and presents a visual representation of its signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug discovery.
Physicochemical Properties
This compound is a complex flavonoid with the following key identifiers and properties:
| Property | Value | Source |
| CAS Number | 509077-91-2 | N/A |
| Molecular Formula | C₃₂H₂₄O₁₀ | N/A |
| Molecular Weight | 568.5 g/mol | N/A |
Biological Activity and Mechanism of Action
This compound exhibits selective cytotoxicity, primarily targeting poorly differentiated cancer cells. Research indicates that it induces apoptosis through the extrinsic pathway, a mechanism distinct from many other flavonoids.[1][2] This pathway is initiated by the upregulation of the phosphorylated forms of Extracellular Signal-regulated Kinase (ERK) and c-Jun N-terminal kinase (c-JUN).[1][2]
The activation of the ERK and c-JUN signaling cascade is a critical step in the apoptotic process induced by this compound.[1] This ultimately leads to the activation of downstream effector caspases and programmed cell death, bypassing the mitochondrial-dependent intrinsic pathway.[1][2]
Quantitative Data on Biological Activity
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The following table summarizes the observed increase in key signaling proteins upon treatment with the compound.
| Cell Line | Protein Activated | Mean Percentage Increase (vs. Control) | p-value | n | Source |
| MIA PaCa (Pancreatic Cancer) | Phosphorylated ERK | 190.19% (range: 175.32%–204.08%) | 0.0036 | 3 | [1] |
| HCT116 (Colon Cancer) | Phosphorylated ERK | 160.23% (range: 144.99%–174.22%) | 0.012 | 3 | [1] |
Experimental Protocols
The following section outlines the general methodologies employed to assess the cytotoxic and apoptotic effects of this compound. These protocols are based on standard cell-based assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The amount of LDH released is proportional to the number of dead cells.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in poorly differentiated cancer cells.
Caption: Proposed extrinsic apoptosis pathway induced by this compound.
References
Unveiling the Anti-Cancer Potential of Taiwanhomoflavone B: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological activity of Taiwanhomoflavone B, a naturally occurring flavone, reveals its potent cytotoxic effects against specific cancer cell lines, underscoring its potential as a novel therapeutic agent. This technical guide provides an in-depth look at the quantitative data, experimental methodologies, and underlying signaling pathways associated with its anti-cancer activity. This information is targeted towards researchers, scientists, and professionals in the field of drug development.
Quantitative Biological Activity
This compound has demonstrated significant cytotoxic activity, particularly against poorly differentiated cancer cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for colon and pancreatic cancer cells.
| Compound | Cell Line | Cancer Type | EC50 (µM) |
| This compound | HCT 116 | Colon Carcinoma | 74.82[1] |
| This compound | MIA PaCa | Pancreatic Cancer | 33.18[1] |
Experimental Protocols
The evaluation of this compound's biological activity involved standard cell-based assays to determine cytotoxicity and to elucidate the mechanism of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (HCT 116 and MIA PaCa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the EC50 values were determined from the dose-response curves.
Western Blot Analysis for Signaling Pathway Elucidation
To investigate the molecular mechanism underlying the cytotoxic effects of this compound, Western blot analysis was performed to assess the phosphorylation status of key signaling proteins.
Protocol:
-
Cell Lysis: HCT 116 and MIA PaCa cells were treated with this compound for a specified time. Following treatment, the cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and c-Jun (p-c-Jun), as well as antibodies for total ERK and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands was quantified using image analysis software to determine the relative levels of protein phosphorylation.
Signaling Pathway and Experimental Workflow
The cytotoxic activity of this compound in poorly differentiated cancer cells is mediated through the extrinsic pathway of apoptosis. This is characterized by the upregulation of phosphorylated forms of Extracellular signal-regulated kinase (ERK) and c-Jun.
Caption: Workflow for assessing the biological activity of this compound and its induced signaling pathway.
This technical guide consolidates the current understanding of this compound's anti-cancer properties, providing a foundation for further research and development in oncology. The detailed protocols and pathway analysis offer valuable insights for scientists working to harness the therapeutic potential of natural compounds.
References
In Vitro Antioxidant Potential of Taiwanhomoflavone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro antioxidant potential of flavonoids like this compound. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and potential signaling pathways involved in its antioxidant activity, based on studies of structurally related flavonoids.
Experimental Protocols
The antioxidant activity of a compound can be evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The following are detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[1]
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).[1][2]
-
Various concentrations of the test compound (e.g., this compound) are prepared.
-
A specific volume of the test compound solution (e.g., 20 μL) is added to a larger volume of the DPPH solution (e.g., 180 μL) in a 96-well plate.[2]
-
The mixture is incubated in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).[2]
-
The absorbance of the solution is measured at a specific wavelength (typically 515-517 nm) using a spectrophotometer.[1][2]
-
A control containing the solvent instead of the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[3]
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[4] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[4]
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[4][5]
-
Different concentrations of the test compound are prepared.
-
A small volume of the test compound solution (e.g., 5-20 μL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 180-200 μL).[5][6]
-
The mixture is incubated for a specific time (e.g., 5 minutes) at a controlled temperature.[5]
-
The absorbance is measured at 734 nm.[5]
-
The percentage of inhibition is calculated, and the IC50 value is determined, similar to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][8]
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of ferric chloride (FeCl₃) (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio.[9]
-
The FRAP reagent is warmed to 37°C.[7]
-
A small volume of the test compound solution (e.g., 10 μL) is mixed with a larger volume of the FRAP reagent (e.g., 220 μL).[8]
-
The mixture is incubated at 37°C for a specific duration (e.g., 4-30 minutes).[8][9]
-
The absorbance of the blue-colored solution is measured at 593 nm.[7][8]
-
A standard curve is prepared using a known antioxidant, such as Trolox or ferrous sulfate (B86663) (FeSO₄).[7]
-
The antioxidant capacity of the sample is expressed as an equivalent concentration of the standard.
Cellular Antioxidant Assay (CAA)
The CAA measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[10]
Protocol:
-
Human liver cancer cells (HepG2) are seeded in a 96-well microplate.[10]
-
The cells are pre-treated with the test compound and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[10] DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.
-
After an incubation period (e.g., 1 hour at 37°C), the cells are washed with phosphate-buffered saline (PBS).[10]
-
A free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), is added to induce oxidative stress.[2][10]
-
The fluorescence is measured immediately and at regular intervals using a microplate reader.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve, with a lower area indicating higher antioxidant activity.
Data Presentation
Table 1: Radical Scavenging Activity of a Hypothetical Flavonoid
| Assay | IC50 (µM) |
| DPPH | 15.5 |
| ABTS | 4.3 |
Table 2: Ferric Reducing Antioxidant Power of a Hypothetical Flavonoid
| Assay | Value (µmol Trolox Equivalents/µmol) |
| FRAP | 2.5 |
Table 3: Cellular Antioxidant Activity of a Hypothetical Flavonoid
| Assay | EC50 (µM) |
| CAA | 8.2 |
Visualization of Methodologies and Pathways
Experimental Workflow
The general workflow for assessing the in vitro antioxidant potential of a compound is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Taiwanhomoflavone B: A Review of Preliminary Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the current, albeit limited, scientific knowledge regarding the preliminary cytotoxic effects of Taiwanhomoflavone B, a C-methylated biflavone isolated from the twigs of Cephalotaxus wilsoniana. Due to the scarcity of published research on this specific compound, this document summarizes the foundational data available to spur further investigation into its potential as an anticancer agent.
Quantitative Cytotoxicity Data
To date, the publicly available research on the cytotoxic effects of this compound is confined to a singular study. This initial investigation assessed its activity against two human cancer cell lines: KB, an oral epidermoid carcinoma, and Hepa-3B, a hepatocellular carcinoma. The effective dose 50 (ED50) values from this study are presented below.
Table 1: Preliminary Cytotoxic Activity of this compound
| Cell Line | Cancer Type | ED50 (µg/mL) |
| KB | Oral Epidermoid Carcinoma | 3.8[1] |
| Hepa-3B | Hepatocellular Carcinoma | 3.5[1] |
Note: Further research is required to expand this dataset to include a wider range of cancer cell lines and to determine IC50 values, which are a more common metric in cytotoxicity studies.
Experimental Protocols
The precise, detailed experimental protocols used to determine the ED50 values for this compound have not been extensively published. However, based on standard practices for in vitro cytotoxicity assessment, the methodology likely involved a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A generalized workflow for such an experiment is provided below.
Generalized Experimental Workflow for Cytotoxicity Assessment
Methodology Details (Hypothesized)
-
Cell Culture and Seeding: The human cancer cell lines (KB and Hepa-3B) would be cultured in an appropriate medium and conditions. Cells would then be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), would be added to the wells at a range of concentrations. Control wells would receive the vehicle only.
-
Incubation: The treated cells would be incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Following incubation, an MTT solution would be added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of this compound compared to the control. These data are then used to determine the ED50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the mechanism of action or the signaling pathways involved in the cytotoxic effects of this compound. Elucidating these pathways is a critical next step in understanding its potential as a therapeutic agent. Future studies should aim to investigate key cellular processes such as apoptosis, cell cycle arrest, and autophagy.
Hypothetical Signaling Pathway for Further Investigation
Given that many flavonoids induce apoptosis, a logical starting point for investigation would be the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a general apoptotic signaling cascade that could be explored in the context of this compound's activity.
Future Directions for Mechanistic Studies:
-
Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.
-
Western Blotting: To analyze the expression levels of key proteins in apoptotic and other relevant signaling pathways (e.g., caspases, Bcl-2 family proteins, MAPKs, PI3K/Akt).
-
Cell Cycle Analysis: Propidium iodide staining and flow cytometry to determine if this compound induces cell cycle arrest at specific phases.
-
Autophagy Studies: Monitoring the formation of autophagosomes and the expression of autophagy-related proteins (e.g., LC3-II).
Conclusion and Future Perspectives
-
Evaluate the cytotoxicity of this compound against a broad panel of cancer cell lines.
-
Elucidate its mechanism of action, with a focus on identifying the specific signaling pathways it modulates.
-
Conduct in vivo studies to assess its efficacy and safety in animal models.
This technical guide serves as a foundational resource and a call to action for the scientific community to further investigate the cytotoxic properties of this compound. Such research is essential to determine if this natural compound holds promise for the development of novel cancer therapies.
References
An In-depth Technical Guide to the Solubility of Taiwanhomoflavone B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for Taiwanhomoflavone B is not publicly available. This guide provides a comprehensive overview based on the compound's chemical structure, the known solubility of structurally related compounds, and detailed protocols for its experimental determination.
Introduction: Understanding this compound and its Solubility Profile
This compound is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid monomers. Its molecular formula is C₃₂H₂₄O₁₀, and its CAS number is 509077-91-2. Biflavonoids are known for a wide range of pharmacological activities, but their development into therapeutic agents is often hampered by poor aqueous solubility, which can limit bioavailability.[1][2]
The structure of this compound, being a dimer, suggests a larger, more complex, and likely more lipophilic molecule compared to its monomeric flavonoid counterparts. This increased lipophilicity generally leads to very low solubility in aqueous solutions and enhanced solubility in organic solvents. While direct data is absent, the solubility of its constituent monomers or related flavonoids can provide valuable insights. For instance, many biflavonoids are known to be hydrophobic, posing challenges for oral drug delivery.[1][2]
This guide will synthesize the available information on flavonoid solubility, provide detailed experimental protocols to determine the solubility of this compound, and offer data on a related compound, apigenin, to serve as a practical reference.
Predicted Solubility of this compound
Based on its biflavonoid structure, this compound is expected to be:
-
Poorly soluble in water and other polar protic solvents.
-
More soluble in semi-polar and non-polar organic solvents. A related compound, Taiwanhomoflavone A, has been noted to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, suggesting a similar profile for this compound.
The large molecular size and the presence of multiple aromatic rings contribute to strong intermolecular forces in the solid state, requiring more energy to be overcome by solvent molecules. While the hydroxyl groups can participate in hydrogen bonding, the overall large carbon skeleton dominates the molecule's character, leading to low aqueous solubility.
Quantitative Solubility Data for a Related Monomeric Flavonoid: Apigenin
To provide a practical reference for researchers, the following table summarizes the solubility of Apigenin, a common flavonoid monomer. This data can help in selecting a starting range of solvents for determining the solubility of biflavonoids like this compound.
| Solvent | Temperature (K) | Mole Fraction (x 10⁻⁴) | Solubility (mg/mL) |
| Water | 298.2 | 0.015 | ~0.002 |
| Water | 318.2 | 0.031 | ~0.004 |
| Methanol | 298.2 | 1.98 | ~0.32 |
| Methanol | 318.2 | 2.96 | ~0.48 |
| Ethanol | 298.2 | 3.21 | ~0.52 |
| Ethanol | 318.2 | 4.86 | ~0.78 |
| Isopropanol (IPA) | 298.2 | 4.12 | ~0.66 |
| Isopropanol (IPA) | 318.2 | 6.29 | ~1.01 |
| 1-Butanol | 298.2 | 5.98 | ~0.96 |
| 1-Butanol | 318.2 | 9.18 | ~1.48 |
| Ethyl Acetate (EA) | 298.2 | 2.89 | ~0.47 |
| Ethyl Acetate (EA) | 318.2 | 4.46 | ~0.72 |
| Dimethyl Sulfoxide (DMSO) | 298.2 | 2890 | ~465 |
| Dimethyl Sulfoxide (DMSO) | 318.2 | 4180 | ~673 |
| Polyethylene Glycol 400 (PEG-400) | 298.2 | 3120 | ~502 |
| Polyethylene Glycol 400 (PEG-400) | 318.2 | 4270 | ~687 |
Note: mg/mL values are estimated from mole fraction data for illustrative purposes and may vary based on solvent density.
Experimental Protocol for Determining Flavonoid Solubility
This section outlines a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method followed by HPLC analysis.[3][4]
4.1. Principle The shake-flask method is considered the gold standard for determining equilibrium solubility.[5] It involves saturating a solvent with a solute by allowing them to equilibrate over a sufficient period. The concentration of the solute in the resulting saturated solution is then measured, which corresponds to its solubility at that temperature.
4.2. Materials and Reagents
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile (B52724), ethyl acetate) of analytical or HPLC grade
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid)
-
Reference standard of this compound for HPLC calibration
4.3. Apparatus
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
4.4. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K or 310.15 K). Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to achieve equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could cause precipitation.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.
4.5. Quantification by HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities or degradation products. A C18 column is commonly used for flavonoids.[6][7] The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6][7]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.
-
Calculation: Determine the concentration of this compound in the diluted sample using the regression equation from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.
Visualizing the Process
The following diagrams illustrate the structural context and the experimental workflow for determining solubility.
Caption: Relationship between flavonoid structure and predicted solubility.
Caption: Experimental workflow for determining flavonoid solubility.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, its biflavonoid structure strongly indicates poor aqueous solubility and better solubility in organic solvents like DMSO, ethyl acetate, and chlorinated solvents. For researchers and drug development professionals, this necessitates the experimental determination of its solubility in various pharmaceutically relevant solvents and biorelevant media. The provided protocol for the shake-flask method offers a robust framework for obtaining this critical data. The solubility profile of related monomeric flavonoids, such as apigenin, can serve as a valuable starting point for solvent selection and formulation development strategies. Future work should focus on the empirical measurement of this compound's solubility to facilitate its progression in medicinal chemistry and pharmacology.
References
- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. phytopharmajournal.com [phytopharmajournal.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Taiwanhomoflavone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B is a C-methylated biflavone that has been isolated from the twigs of Cephalotaxus wilsoniana.[1] This class of compounds, biflavonoids, are dimers of flavonoid moieties and are known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] These notes provide a detailed overview of the techniques and protocols for the extraction and isolation of this compound, primarily from its natural source, Cephalotaxus wilsoniana. The methodologies described herein can be adapted for the isolation of similar biflavonoids from other plant sources.
Data Presentation: Extraction and Isolation Parameters
The following table summarizes the key parameters for the extraction and isolation of this compound and related flavonoids from plant sources. This data is compiled from protocols for Cephalotaxus wilsoniana and other relevant species containing biflavonoids.
| Parameter | Method/Value | Source Plant | Reference |
| Extraction Solvent | 95% Ethanol (B145695) | Cephalotaxus wilsoniana | Implied from abstract[1] |
| Methanol (B129727) | Sophora tomentosa | [3] | |
| Dichloromethane, Ethyl Acetate (B1210297), Methanol, Water | Justicia secunda | ||
| Extraction Method | Maceration / Soaking | Sophora tomentosa, Justicia secunda | |
| Boiling in Water | Sophora tomentosa | ||
| Initial Fractionation | Liquid-liquid partitioning | General method for flavonoids | |
| Isolation Technique | Column Chromatography | General method for biflavonoids | |
| High-Speed Counter-Current Chromatography (HSCCC) | For preparative isolation of biflavonoids | ||
| Stationary Phases | Silica (B1680970) Gel | Sophora tomentosa | |
| Sephadex LH-20 | For biflavonoid purification | ||
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Standard for flavonoid analysis | |
| Spectroscopic Analysis (NMR, MS) | For structural elucidation |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Cephalotaxus wilsoniana
This protocol is based on the reported isolation of this compound.
1. Plant Material Collection and Preparation:
-
Collect fresh twigs of Cephalotaxus wilsoniana.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried twigs into a coarse powder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for a period of 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
3. Fractionation:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the target biflavonoids. This compound is expected to be in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
4. Isolation by Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor by TLC. Combine fractions showing similar profiles.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel or Sephadex LH-20 with an appropriate solvent system (e.g., chloroform-methanol mixtures).
5. Final Purification:
-
Achieve final purification of this compound by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of methanol and water.
6. Structure Elucidation:
-
Confirm the structure of the isolated compound as this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Visualization of Experimental Workflow and Potential Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and isolation of this compound.
Hypothesized Cytotoxic Signaling Pathway of Biflavonoids
While the specific signaling pathway of this compound is not detailed in the search results, biflavonoids are generally known to induce apoptosis in cancer cells. The following diagram illustrates a generalized apoptotic pathway that may be triggered by cytotoxic biflavonoids.
Caption: Generalized apoptotic pathway potentially induced by cytotoxic biflavonoids.
References
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Taiwanhomoflavone B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific validated High-Performance Liquid Chromatography (HPLC) method for Taiwanhomoflavone B has been identified in the public domain. The following protocol is a comprehensive, generalized method developed for the analysis of isoflavones, the chemical class to which this compound belongs. This method serves as a robust starting point and will require optimization and validation for the specific quantification of this compound in any given sample matrix.
Introduction
This compound is an isoflavone (B191592) that, like other members of its class, holds potential for various pharmaceutical applications. Accurate and reliable quantification of this compound is essential for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of flavonoids and isoflavones due to its high sensitivity, specificity, and accuracy.[1]
This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The method is based on established protocols for similar isoflavones and includes recommendations for instrumentation, reagents, sample preparation, and method validation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or similar HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Hypersil ODS C18, 150 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Software: Chromatographic data acquisition and processing software (e.g., LabSolutions).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For sample extraction.
-
Centrifuge: For sample clarification.
-
Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the sample solvent.
Reagents and Standards
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water.
-
Acid Modifier: Formic acid (reagent grade).
-
Reference Standard: Purified this compound (purity >95%).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL. Store this solution at 4°C in the dark.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The following is a general procedure for the extraction of isoflavones from a solid matrix (e.g., plant material). This procedure may need to be adapted based on the specific sample type.
-
Grinding: Grind the dried sample material to a fine powder.
-
Extraction: Accurately weigh about 500 mg of the powdered sample into a flask. Add 10 mL of 70% methanol.
-
Ultrasonication: Perform extraction in an ultrasonic water bath at 80°C for 5 hours.[3]
-
Centrifugation: Centrifuge the resulting extract at 3000 rpm to pellet solid material.[3]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.[3]
For more complex matrices or to concentrate the analyte, Solid Phase Extraction (SPE) may be employed.
HPLC Operating Conditions
The following chromatographic conditions are a recommended starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-20 min: 30% to 70% B20-22 min: 70% to 100% B22-30 min: Hold at 100% B |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 4 µL |
| Detection Wavelength | 280 nm and 365 nm (or scan from 210-700 nm with PDA) |
Table 1: Proposed HPLC Operating Conditions. These conditions are based on a general method for flavonoid analysis and should be optimized for this compound.
Method Validation (Exemplary Data)
A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following table summarizes the typical parameters and expected results for a validated isoflavone HPLC method.
| Validation Parameter | Specification | Exemplary Result for a Similar Isoflavone |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Linear Range (µg/mL) | To be determined | 1 - 100 µg/mL |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.50 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: 1.2%Interday: 2.1% |
| Accuracy (% Recovery) | 95% - 105% | 98.5% - 102.3% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity index > 0.999 |
Table 2: Summary of Method Validation Parameters with Exemplary Data.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Standard 1 | tR | Area₁ | 1.0 |
| Standard 2 | tR | Area₂ | 10.0 |
| Standard 3 | tR | Area₃ | 50.0 |
| Sample 1 | tR | Areaₓ | Calculated Conc. |
| Sample 2 | tR | Areaᵧ | Calculated Conc. |
Table 3: Example of a Data Summary Table for a Quantitative HPLC Analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a solid sample matrix.
Caption: General workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
The following diagram illustrates the relationship between key method validation parameters.
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for the Synthesis of Taiwanhomoflavone B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taiwanhomoflavone B is a naturally occurring homoisoflavonoid that, along with its derivatives, presents a promising scaffold for drug discovery due to the diverse biological activities associated with the flavonoid class of compounds. This document provides a detailed protocol for the synthesis of this compound derivatives, designed to be adaptable for the generation of a library of analogues for structure-activity relationship (SAR) studies. The protocol is based on established synthetic methodologies for flavonoids and homoisoflavonoids, including chalcone (B49325) formation and subsequent cyclization. Additionally, these notes discuss the potential biological applications of these derivatives and provide a framework for their preliminary biological evaluation.
Introduction
Flavonoids and their subclasses, including homoisoflavonoids, are polyphenolic compounds widely distributed in plants.[1][2] They are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer effects.[3][4] Homoisoflavonoids are characterized by a C6-C3-C1-C6 skeleton, distinguishing them from the C6-C3-C6 skeleton of flavonoids.[5] The unique structural features of this compound, which possesses a complex fused ring system, make its derivatives attractive targets for medicinal chemistry campaigns.
The synthesis of flavonoid and homoisoflavonoid derivatives is a key strategy for optimizing their therapeutic potential. By systematically modifying the peripheral substituents on the aromatic rings, researchers can explore the SAR and improve properties such as potency, selectivity, and pharmacokinetic profiles. The protocol outlined below provides a general and flexible approach for the synthesis of various this compound derivatives.
Potential Biological Activities and Signaling Pathways
Derivatives of this compound are anticipated to exhibit a range of biological activities inherent to the flavonoid class. These potential activities and their associated signaling pathways include:
-
Anti-inflammatory Activity: Flavonoids are known to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) through the inhibition of signaling pathways like NF-κB and MAPK.
-
Anticancer Activity: The anticancer effects of flavonoids can be attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Key signaling pathways that may be modulated include the PI3K/Akt/mTOR pathway, the Ras/MAPK pathway, and pathways involved in cell cycle regulation (e.g., p53 and Rb).
-
Antioxidant Activity: The phenolic hydroxyl groups in the flavonoid scaffold are crucial for their antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and chelate metal ions, thereby mitigating oxidative stress.
A diagram illustrating a generalized signaling pathway potentially modulated by this compound derivatives is provided below.
Caption: Potential anti-inflammatory mechanism of this compound derivatives.
Synthetic Protocol: Synthesis of this compound Derivatives
This protocol describes a general method for synthesizing this compound derivatives, proceeding through a chalcone intermediate. The synthesis is divided into two main stages:
-
Stage 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt condensation.
-
Stage 2: Oxidative Cyclization to form the Flavonol Core using the Algar-Flynn-Oyamada reaction.
Further steps to construct the full this compound scaffold would involve additional cyclizations and modifications, which can be adapted from general homoisoflavonoid synthetic strategies.
Stage 1: Synthesis of Chalcone Derivatives (General Procedure)
The Claisen-Schmidt condensation is a reliable method for the formation of chalcones from an appropriately substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025).
Caption: Workflow for the synthesis of chalcone derivatives.
Materials and Reagents:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Ethanol (B145695) (EtOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40-50%) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to precipitate the chalcone product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the chalcone by recrystallization from a suitable solvent, such as ethanol.
Stage 2: Synthesis of Flavonol Derivatives (General Procedure)
The Algar-Flynn-Oyamada (AFO) reaction converts the chalcone intermediate into a flavonol through oxidative cyclization using alkaline hydrogen peroxide.
Materials and Reagents:
-
Chalcone derivative from Stage 1 (1.0 eq)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Standard laboratory glassware
Procedure:
-
Suspend the chalcone derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the chalcone dissolves.
-
Cool the reaction mixture to below 15 °C in an ice-water bath.
-
Slowly add hydrogen peroxide (30% aqueous solution) dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition, continue stirring for 30-60 minutes. The reaction is often accompanied by a color change.
-
Acidify the reaction mixture with dilute acid (e.g., 2 M HCl) to precipitate the crude flavonol.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the flavonol derivative by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis of a hypothetical this compound derivative.
Table 1: Reaction Conditions and Yields for Chalcone and Flavonol Synthesis
| Entry | Starting 2'-Hydroxyacetophenone | Starting Benzaldehyde | Chalcone Yield (%) | Flavonol Yield (%) |
| 1 | 2',4'-Dihydroxyacetophenone | 4-Methoxybenzaldehyde | 85 | 75 |
| 2 | 2',5'-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | 82 | 72 |
| 3 | 2'-Hydroxy-4'-methoxyacetophenone | 4-Hydroxybenzaldehyde | 88 | 78 |
Table 2: Characterization Data for a Representative Flavonol Derivative (Product of Entry 1)
| Property | Value |
| Molecular Formula | C₁₆H₁₂O₅ |
| Molecular Weight | 284.26 g/mol |
| Appearance | Yellow solid |
| Melting Point | 225-227 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.8 (s, 1H, -OH), 9.5 (s, 1H, -OH), 8.1 (d, J=8.8 Hz, 2H), 7.8 (d, J=8.4 Hz, 1H), 7.1 (d, J=8.8 Hz, 2H), 6.9 (dd, J=8.4, 2.0 Hz, 1H), 6.8 (d, J=2.0 Hz, 1H), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 173.5, 164.2, 161.8, 157.5, 147.1, 138.5, 130.6 (2C), 123.8, 122.1, 115.9, 114.5 (2C), 114.2, 105.7, 55.9 |
| Mass Spec (ESI+) m/z | 285.07 [M+H]⁺ |
Conclusion
The provided protocol offers a robust and adaptable platform for the synthesis of this compound derivatives. By varying the substitution patterns on the starting acetophenones and benzaldehydes, a diverse library of analogues can be generated. The resulting compounds can then be screened for various biological activities, guided by the known pharmacology of the flavonoid class. The detailed methodologies and structured data presentation are intended to facilitate the efficient exploration of this promising class of natural product derivatives in a research and drug development setting.
References
Application Notes & Protocols: Taiwanhomoflavone B as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B is a flavonoid compound that has been isolated from plant species such as Dracaena cambodiana.[1][2][3] Flavonoids, a broad class of plant secondary metabolites, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. Accurate and precise quantitative analysis is crucial for the quality control of raw plant materials and final products, as well as for pharmacokinetic and pharmacodynamic studies. The use of a well-characterized standard, such as this compound, is essential for achieving reliable and reproducible results in phytochemical analysis.
These application notes provide detailed protocols for the use of this compound as a standard in common phytochemical analysis techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Profile of this compound
-
Chemical Name: (S)-5,7-dihydroxy-3-(4-hydroxybenzyl)-6-methyl-chroman-4-one
-
Molecular Formula: C₁₇H₁₆O₅
-
Molecular Weight: 300.31 g/mol
-
Appearance: Typically a yellow or off-white solid
-
Solubility: Soluble in methanol (B129727), ethanol (B145695), and other polar organic solvents.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of flavonoids using methods analogous to those that would be employed for this compound. This data is provided as a reference for method development and validation.
Table 1: Representative HPLC-DAD Validation Parameters for Flavonoid Quantification
| Parameter | Typical Value Range | Description |
| Linearity (R²) | > 0.999 | Indicates a strong correlation between the concentration of the standard and the detector response. |
| Linear Range (µg/mL) | 1 - 200 | The concentration range over which the method is linear, accurate, and precise. |
| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.5 | The lowest concentration of the analyte that can be reliably detected.[4][5][6][7] |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 - 1.5 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[4][5][6][7] |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Accuracy (Recovery %) | 95% - 105% | The closeness of the test results obtained by the method to the true value. |
Table 2: Representative Quantitative NMR (qNMR) Parameters
| Parameter | Typical Value | Description |
| Purity (%) | > 98% | The purity of the this compound standard is crucial for accurate quantification. |
| Internal Standard | Maleic Acid, Dimethyl Sulfone | A stable compound with a known concentration and a simple NMR spectrum that does not overlap with the analyte signals. |
| Relaxation Delay (D1) | 5 x T1 of the slowest relaxing proton | Ensures complete relaxation of all protons for accurate integration. |
| Number of Scans | 16 - 64 | Sufficient scans to achieve an adequate signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using HPLC-DAD
This protocol describes a reversed-phase HPLC method with Diode Array Detection (DAD) for the quantification of this compound in plant extracts.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
This compound reference standard (≥98% purity).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or acetic acid.
-
Syringe filters (0.45 µm).
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol as the diluent.
3. Sample Preparation:
-
Extraction: Extract the powdered plant material (e.g., from Dracaena cambodiana) with a suitable solvent such as 95% ethanol using techniques like sonication or reflux extraction.[1]
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-40 min: 80-20% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (typically determined by DAD scan, likely around 280 nm for flavanones).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Protocol 2: Qualitative and Semi-Quantitative Analysis by GC-MS
For GC-MS analysis, a derivatization step is typically required for non-volatile compounds like flavonoids to increase their volatility.
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for flavonoid analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (B92270) (anhydrous).
-
This compound reference standard.
2. Derivatization Protocol:
-
Evaporate a known amount of the dried plant extract or this compound standard to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
3. GC-MS Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp to 250°C at 10°C/min, hold for 5 min.
-
Ramp to 300°C at 5°C/min, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
4. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For semi-quantitative analysis, compare the peak area of this compound in the sample to that of a known concentration of the standard.
Protocol 3: Quantitative Analysis by ¹H-NMR (qNMR)
qNMR is a powerful technique for the quantification of compounds without the need for an identical standard for calibration, provided a certified internal standard is used.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
-
Internal standard of known purity (e.g., maleic acid).
-
This compound reference standard.
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound standard or the plant extract.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of both the analyte and the internal standard.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Temperature: 298 K.
4. Data Analysis:
-
Process the FID to obtain the ¹H-NMR spectrum.
-
Carefully integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * P
Where:
-
Cₓ = Concentration of this compound
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of protons for the integrated signal of this compound
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons for the integrated signal of the internal standard
-
Mₓ = Molecular weight of this compound
-
Mₛ = Molecular weight of the internal standard
-
mₓ = Mass of the sample
-
mₛ = Mass of the internal standard
-
P = Purity of the internal standard
-
Biological Activity Context and Signaling Pathways
Flavonoids, including compounds structurally related to this compound, are known to exhibit a range of biological activities. One of the most studied mechanisms is their antioxidant activity, which involves the scavenging of free radicals and the modulation of cellular antioxidant defense systems. For instance, flavonoids can influence the Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the utilization of this compound as a standard in phytochemical analysis. The successful implementation of these methods will enable researchers to obtain accurate and reproducible quantitative data, which is essential for the development of new drugs and the quality control of herbal products. The provided workflows and pathway diagram offer a visual guide to the experimental and logical processes involved. While specific quantitative validation data for this compound is not yet widely published, the representative data from analogous flavonoids serves as a valuable starting point for method development and validation.
References
- 1. De Novo transcriptome characterization of Dracaena cambodiana and analysis of genes involved in flavonoid accumulation during formation of dragon’s blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienggj.org [scienggj.org]
- 5. scielo.br [scielo.br]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Taiwanhomoflavone B Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B (TWHF-B) is a flavonoid compound that, like many other flavonoids, is being investigated for its potential therapeutic properties, including anticancer activities.[1][2] Flavonoids are known to exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key cellular signaling pathways.[3][4][5] This document provides a comprehensive set of protocols for cell-based assays to evaluate the efficacy of TWHF-B, focusing on its potential as an anti-cancer agent. The methodologies described herein are standard techniques for assessing cell viability, apoptosis, cell cycle progression, and the modulation of relevant signaling pathways. While specific data for TWHF-B is still emerging, the presented data and pathways, based on closely related flavones, serve as a robust framework for its evaluation.
Data Presentation
The following tables summarize representative quantitative data from key experiments to assess the efficacy of TWHF-B.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | TWHF-B Concentration (µM) | Incubation Time (hours) | Percent Viability (%) |
| MCF-7 | 0 (Control) | 48 | 100 ± 4.5 |
| 10 | 48 | 85 ± 5.1 | |
| 25 | 48 | 62 ± 3.8 | |
| 50 | 48 | 41 ± 4.2 | |
| 100 | 48 | 25 ± 3.1 | |
| HCT-116 | 0 (Control) | 48 | 100 ± 5.2 |
| 10 | 48 | 90 ± 4.7 | |
| 25 | 48 | 75 ± 3.9 | |
| 50 | 48 | 55 ± 4.5 | |
| 100 | 48 | 38 ± 3.6 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | TWHF-B Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | 0 (Control) | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 50 | 24 | 15.8 ± 1.2 | 5.2 ± 0.8 | |
| HCT-116 | 0 (Control) | 24 | 3.5 ± 0.6 | 2.1 ± 0.4 |
| 50 | 24 | 25.4 ± 1.8 | 8.9 ± 1.1 |
Table 3: Cell Cycle Analysis by Propidium Iodide Staining
| Cell Line | TWHF-B Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | 0 (Control) | 65.2 ± 2.5 | 20.1 ± 1.8 | 14.7 ± 1.5 |
| 50 | 45.8 ± 2.1 | 28.5 ± 1.9 | 25.7 ± 2.0 | |
| HCT-116 | 0 (Control) | 58.9 ± 3.1 | 25.3 ± 2.2 | 15.8 ± 1.9 |
| 50 | 38.2 ± 2.8 | 35.1 ± 2.5 | 26.7 ± 2.3 |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment (50 µM TWHF-B) | p-ERK (Relative Expression) | p-c-JUN (Relative Expression) | p-Akt (Relative Expression) | p-p65 (NF-κB) (Relative Expression) |
| HCT-116 | Control | 1.00 | 1.00 | 1.00 | 1.00 |
| TWHF-B (6 hours) | 2.5 ± 0.3 | 3.1 ± 0.4 | 0.7 ± 0.1 | 0.6 ± 0.08 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the TWHF-B dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Seed cells in 6-well plates and treat with TWHF-B for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol (B145695)
-
PBS
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Seed cells and treat with TWHF-B as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Centrifuge the cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify specific proteins involved in signaling cascades.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-p-c-JUN, anti-p-Akt, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence detection system
Procedure:
-
Treat cells with TWHF-B for the desired time points.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Putative signaling pathways modulated by this compound.
Caption: Logical relationship of TWHF-B's effects and mechanisms.
References
- 1. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Taiwanhomoflavone B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided for research guidance purposes. As of the date of this document, specific in vivo studies on Taiwanhomoflavone B are limited in the public domain. Therefore, the experimental designs, protocols, and expected outcomes are based on established methodologies for studying flavonoids with similar potential bioactivities, such as anti-inflammatory and anti-cancer effects. Researchers are strongly encouraged to conduct preliminary dose-response and toxicity studies before undertaking full-scale in vivo experiments.
Introduction to this compound
This compound is a flavonoid that, like many compounds in its class, is postulated to possess significant biological activities, including anti-inflammatory and anti-cancer properties. Flavonoids are known to modulate various signaling pathways, making them promising candidates for therapeutic development. These notes provide a framework for investigating the in vivo effects of this compound using established animal models.
Potential In Vivo Applications
Anti-Inflammatory Effects
Based on the known properties of similar flavonoids, this compound is hypothesized to mitigate inflammatory responses. A common model to evaluate this is the lipopolysaccharide (LPS)-induced inflammation model in mice.
Anti-Cancer Effects
Flavonoids have been widely investigated for their potential to inhibit tumor growth. The proposed model for this application is a xenograft mouse model using a human cancer cell line.
Experimental Protocols
Protocol for Evaluating Anti-Inflammatory Activity in an LPS-Induced Mouse Model
Objective: To determine the in vivo anti-inflammatory effects of this compound by measuring its ability to reduce pro-inflammatory cytokine levels in LPS-challenged mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution (sterile)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide mice into the following groups (n=8 per group):
-
Vehicle Control: Receive vehicle only.
-
LPS Control: Receive vehicle followed by LPS challenge.
-
This compound (Low Dose) + LPS: Receive a low dose (e.g., 25 mg/kg) of this compound followed by LPS challenge.
-
This compound (High Dose) + LPS: Receive a high dose (e.g., 50 mg/kg) of this compound followed by LPS challenge.
-
Positive Control (Dexamethasone) + LPS: Receive a known anti-inflammatory drug (e.g., 5 mg/kg Dexamethasone) followed by LPS challenge.
-
-
Dosing: Administer this compound, vehicle, or Dexamethasone via oral gavage.
-
LPS Challenge: One hour after treatment, administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection to the designated groups. The Vehicle Control group receives a saline injection.
-
Sample Collection: 90 minutes after the LPS injection, anesthetize the mice and collect blood via cardiac puncture.
-
Cytokine Analysis: Separate serum from the blood samples. Analyze the serum levels of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare cytokine levels between groups.
Protocol for Evaluating Anti-Cancer Activity in a Xenograft Mouse Model
Objective: To assess the in vivo anti-tumor efficacy of this compound in a human cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Matrigel
-
This compound (formulated for i.p. or oral administration)
-
Vehicle control
-
Positive control drug (e.g., cisplatin)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8 per group):
-
Vehicle Control
-
This compound (Low Dose) (e.g., 20 mg/kg/day)
-
This compound (High Dose) (e.g., 40 mg/kg/day)
-
Positive Control (e.g., Cisplatin, 5 mg/kg, once a week)
-
-
-
Treatment: Administer the respective treatments (e.g., daily oral gavage or i.p. injection) for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse twice a week as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different groups using appropriate statistical methods (e.g., two-way ANOVA for tumor growth curves, one-way ANOVA for final tumor weights).
Data Presentation
Hypothetical Anti-Inflammatory Effects of this compound
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 15 ± 3 | 25 ± 5 | 10 ± 2 |
| LPS Control | 550 ± 60 | 1200 ± 150 | 350 ± 40 |
| TWHF-B (25 mg/kg) + LPS | 320 ± 45 | 750 ± 90 | 210 ± 30* |
| TWHF-B (50 mg/kg) + LPS | 180 ± 30 | 400 ± 50 | 120 ± 20 |
| Dexamethasone (5 mg/kg) + LPS | 150 ± 25 | 350 ± 40 | 100 ± 15 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to LPS Control.
Hypothetical Anti-Cancer Effects of this compound
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) |
| Vehicle Control | 125 ± 15 | 1550 ± 200 | 1.6 ± 0.2 |
| TWHF-B (20 mg/kg/day) | 122 ± 18 | 980 ± 150 | 1.0 ± 0.15 |
| TWHF-B (40 mg/kg/day) | 128 ± 16 | 550 ± 100 | 0.6 ± 0.1 |
| Cisplatin (5 mg/kg/week) | 124 ± 14 | 450 ± 90 | 0.5 ± 0.08 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Visualization of Signaling Pathways and Workflows
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism by which this compound may inhibit the LPS-induced inflammatory response through the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Xenograft Model
This diagram outlines the key steps in the proposed in vivo anti-cancer study using a xenograft model.
Application Notes and Protocols: Taiwanhomoflavone B Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action of Taiwanhomoflavone B, a plant-derived flavonoid, with a focus on its pro-apoptotic effects in poorly differentiated cancer cells. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.
Introduction
This compound is a flavonoid that has demonstrated cytotoxic activity against various cancer cell lines.[1] Notably, it induces apoptosis in poorly differentiated colon and pancreatic cancer cells through a distinct signaling pathway.[1] Understanding this mechanism is crucial for the development of this compound as a potential therapeutic agent. These notes summarize the key findings and provide detailed methodologies for studying its effects.
Mechanism of Action
This compound triggers apoptosis in poorly differentiated cancer cells, such as HCT 116 (colon) and MIA PaCa (pancreas), via the extrinsic apoptotic pathway .[1] This is characterized by the upregulation of phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN at serine 73.[1] This signaling cascade proceeds without the involvement of the AKT survival pathway.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on cancer cells.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| HCT 116 | Colon (poorly differentiated) | 74.82 |
| MIA PaCa | Pancreas (poorly differentiated) | 33.18 |
Table 2: Effect of this compound on Apoptosis and Protein Phosphorylation
| Cell Line | Treatment | Fold Increase in Apoptosis | Change in p-ERK Levels | Change in p-c-JUN (Ser73) Levels |
| HCT 116 | 40 µM Flavone B (9 hours) | 2.3-fold increase | Upregulated | Upregulated |
| MIA PaCa | 40 µM Flavone B (6 hours) | Apoptosis detected | Upregulated | Upregulated |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT 116, MIA PaCa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V Staining
This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Phosphorylated ERK and c-JUN
This protocol is for detecting the levels of phosphorylated ERK and c-JUN in response to this compound treatment.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-p-c-JUN (Ser73), anti-total ERK, anti-total c-JUN, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's mechanism of action.
References
Application of Taiwanhomoflavone B in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taiwanhomoflavone B, scientifically known as taiwaniaflavone (B1438437), is a naturally occurring flavonoid isolated from Selaginella tamariscina. It has garnered significant interest in the scientific community for its anti-inflammatory properties. This document provides detailed application notes and protocols for studying the inhibitory effects of this compound, focusing on its role in the modulation of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Current research indicates that this compound does not directly inhibit the catalytic activity of iNOS and COX-2. Instead, its primary mechanism of action is the potent inhibition of the induction of these enzymes. It achieves this by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This compound prevents the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, I-κBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, preventing the transcription of iNOS and COX-2 genes.[1]
Data Presentation
The inhibitory effects of this compound are concentration-dependent. The following table summarizes the key inhibitory activities related to the iNOS and COX-2 induction pathways.
| Target Parameter | Cell Line | Stimulant | Method | Observed Effect | Reference |
| iNOS Protein Expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Western Blot | Concentration-dependent reduction | [1] |
| COX-2 Protein Expression | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Western Blot | Concentration-dependent reduction | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Griess Assay | Concentration-dependent reduction | [1] |
| I-κBα Phosphorylation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Western Blot | Inhibition | [1] |
| p65 Nuclear Translocation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Western Blot / Immunofluorescence | Inhibition | [1] |
| NF-κB Transcriptional Activity | - | - | Luciferase Reporter Assay | Inhibition | [1] |
Signaling Pathway and Experimental Workflow
References
Formulation of Taiwanhomoflavone B for Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies for Taiwanhomoflavone B (THFB), a flavone (B191248) with significant therapeutic potential, into advanced drug delivery systems. Due to the limited bioavailability of many flavonoids stemming from poor aqueous solubility, nano-encapsulation and other formulation techniques are critical for enhancing therapeutic efficacy.[1][2][3][4] This document outlines protocols for developing phospholipid complexes and polymeric nanoparticles, summarizes key formulation parameters, and describes the associated signaling pathways.
Note on this compound: Specific literature on the formulation of "this compound" is limited. The following data and protocols are based on studies of "flavone B" and other structurally similar flavonoids such as quercetin, kaempferol, and apigenin.[5] Researchers should consider these as a starting point and optimize the parameters for THFB.
I. Quantitative Data Summary
The following tables summarize quantitative data from studies on flavonoid-loaded drug delivery systems. These parameters are crucial for evaluating the physicochemical characteristics and potential in vivo performance of the formulations.
Table 1: Physicochemical Characterization of Flavonoid-Loaded Nanoparticles
| Formulation Type | Flavonoid | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Quercetin | PLGA, PVA | 100 - 150 | Not Reported | 100 | Not Reported | |
| PLGA Nanoparticles | Capecitabine | PLGA | Not Reported | -14.8 | 88.4 ± 0.17 | 16.98 ± 0.7 | |
| Flavonosome | Quercetin, Kaempferol, Apigenin | Phosphatidylcholine | 375.93 ± 33.61 | -39.07 ± 3.55 | >98 | 31.63 - 34.51 | |
| Liposomes | 7,8-dihydroxyflavone | Phosphatidylcholine, Glycerol | 107.50 - 247.27 | -19.57 to -22.67 | 89.5 | Not Reported | |
| Solid Lipid Nanoparticles | EGCG with Bombesin | Not Reported | 164 ± 2 | Not Reported | Not Reported | Not Reported |
Table 2: Solubility and Bioavailability Enhancement of Flavonoid Formulations
| Formulation Type | Flavonoid(s) | Improvement in Aqueous Solubility | Improvement in Bioavailability (Relative) | Key Findings | Reference |
| Phospholipid Complex | Isorhamnetin, Kaempferol, Quercetin | 22.0 - 26.8 fold increase | 172% - 242% | Enhanced dissolution rate is a key factor. | |
| Amorphous Solid Dispersion | Amentoflavone, Robustaflavone, etc. | Not Quantified | Not Quantified | Addresses high lipophilicity (log P 3.5-4.5) of biflavonoids. |
II. Experimental Protocols
The following are detailed protocols for the preparation and characterization of THFB-loaded drug delivery systems, adapted from methodologies for similar flavonoids.
Protocol 1: Preparation of this compound-Phospholipid Complex (THFB-PC)
This protocol is based on the solvent evaporation method used to enhance the oral bioavailability of flavonoids.
Materials:
-
This compound (THFB)
-
Phosphatidylcholine (PC)
-
Tetrahydrofuran (THF)
-
n-hexane
Procedure:
-
Dissolve THFB and PC in THF at a 1:1 molar ratio.
-
Stir the solution at 20°C for 1 hour.
-
Remove the THF by rotary evaporation under vacuum at 40°C.
-
The resulting thin film is further dried under vacuum for 24 hours to remove any residual solvent.
-
The dried THFB-PC complex is collected, pulverized, and passed through a 100-mesh sieve.
-
Wash the complex with n-hexane to remove uncomplexed THFB and PC.
-
Dry the final THFB-PC powder and store it in a desiccator.
Characterization:
-
Complexation Rate: Determine the amount of uncomplexed THFB in the n-hexane wash using UV-Vis spectroscopy or HPLC.
-
Physicochemical Characterization: Use Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-Ray Powder Diffraction (XRPD) to confirm the formation of the complex.
-
Solubility Studies: Determine the aqueous solubility of the THFB-PC complex in comparison to free THFB.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids.
Protocol 2: Preparation of THFB-Loaded PLGA Nanoparticles
This protocol utilizes the emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs into polymeric nanoparticles.
Materials:
-
This compound (THFB)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a specific amount of THFB and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) to act as the surfactant.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension to obtain a dry powder.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the particles and release the drug.
-
Quantify the amount of THFB using UV-Vis spectroscopy or HPLC.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
-
-
In Vitro Drug Release:
-
Disperse the THFB-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger volume of the release medium and stir at 37°C.
-
At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium.
-
Quantify the amount of released THFB using UV-Vis spectroscopy or HPLC.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for "flavone B" and a general workflow for the development and evaluation of THFB drug delivery systems.
Caption: Proposed extrinsic apoptosis pathway induced by Flavone B in poorly differentiated cancer cells.
Caption: General workflow for the development and evaluation of THFB drug delivery systems.
References
- 1. Publishers Panel [journalamme.org]
- 2. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taiwanhomoflavone B Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Taiwanhomoflavone B extraction. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges encountered during the extraction process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to low yields or impurities in your this compound extracts.
| Issue | Potential Cause | Recommended Solution |
| Consistently Low Yield of this compound | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting this compound, which is a homoisoflavonoid. | Homoisoflavonoids are often extracted with polar solvents. Conduct small-scale trials with different concentrations of ethanol (B145695) or methanol (B129727) (e.g., 50%, 70%, 96% in water) to find the most effective solvent system. For less polar flavonoids, consider solvents like acetone (B3395972) or ethyl acetate. |
| Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of thermolabile compounds. | Experiment with a range of temperatures (e.g., 40°C, 50°C, 60°C) to find the optimal balance between extraction efficiency and compound stability. | |
| Incorrect Particle Size: A large particle size of the plant material reduces the surface area available for solvent penetration, leading to inefficient extraction. | Grind the dried plant material (e.g., Caesalpinia sappan heartwood or Dracaena cochinchinensis resin) to a fine powder (e.g., passing through a 20-mesh screen) to increase the surface area for extraction. | |
| Inadequate Extraction Time: The duration of the extraction may not be sufficient to allow for the complete diffusion of this compound from the plant matrix into the solvent. | Optimize the extraction time by collecting aliquots at different time points (e.g., 15, 30, 45, 60 minutes for ultrasound-assisted extraction) and analyzing the concentration of the target compound. | |
| Insufficient Solid-to-Solvent Ratio: A low solvent volume may result in a saturated solution, preventing further dissolution of the target compound. | A larger volume of solvent can enhance the diffusion process. Experiment with different solid-to-solvent ratios. Ratios between 1:10 and 1:30 (g/mL) are common starting points. | |
| Presence of Impurities in the Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. | Employ a multi-step extraction or fractionation process. After the initial extraction, the crude extract can be partitioned with solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. |
| Degradation of Target Compound: Exposure to light, high temperatures, or extreme pH can cause the degradation of flavonoids. | Protect the extraction mixture from light and use the optimal temperature determined in your experiments. Ensure the pH of the solvent is suitable for the stability of this compound. | |
| Inconsistent Extraction Yields | Variability in Plant Material: The concentration of this compound can vary in the raw plant material due to factors like age, geographical source, and storage conditions. | Source plant material from a consistent and reliable supplier. If possible, analyze the raw material for its initial concentration of the target compound. |
| Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent ratio between batches can lead to inconsistent results. | Maintain strict control over all extraction parameters. Use calibrated equipment and standardized procedures for each extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound is a type of homoisoflavonoid. Homoisoflavonoids are commonly found in the heartwood of Caesalpinia sappan L. (Sappanwood) and the red resin of Dracaena cochinchinensis (Chinese Dragon's Blood).[1][2][3]
Q2: Which solvent is best for extracting this compound?
A2: The optimal solvent depends on the specific characteristics of your plant material and the extraction technique. For homoisoflavonoids from Caesalpinia sappan, ethanol has been shown to provide a high yield of total phenolic compounds in ultrasound-assisted extraction.[4][5] It is recommended to perform a solvent screening with different concentrations of ethanol or methanol to determine the best solvent for your specific needs.
Q3: How does pH affect the extraction of homoisoflavonoids?
A3: The pH of the extraction medium can influence the stability and solubility of flavonoids. For the extraction of polyphenols from Caesalpinia sappan using ultrasound-assisted solvent extraction with water, a pH of 6 resulted in the highest polyphenol content.[6][7]
Q4: What is the difference between maceration and reflux extraction?
A4: Maceration involves soaking the plant material in a solvent at room temperature for an extended period (e.g., 2-3 days).[1] Reflux involves heating the solvent to its boiling point and condensing the vapor back into the extraction vessel, which can enhance extraction efficiency.[1]
Q5: Can modern techniques like ultrasound-assisted extraction (UAE) improve the yield?
A5: Yes, modern techniques like UAE can improve extraction efficiency, reduce extraction time, and lower energy consumption compared to conventional methods.[8] UAE uses ultrasonic waves to create cavitation, which helps to disrupt plant cell walls and enhance mass transfer of the target compounds into the solvent.[9]
Quantitative Data on Extraction Yields
The following tables summarize quantitative data from studies on the extraction of compounds from Caesalpinia sappan. While specific yield data for this compound is limited, the data for total extract yield and total phenolic content can help in optimizing the general extraction process.
Table 1: Comparison of Extraction Methods for Caesalpinia sappan
| Extraction Method | Solvent | Time | Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 20 min | 10.33 | [8] |
| Soxhlet | 80% Ethanol | 180 min | 9.67 | [8] |
Table 2: Effect of Solvent on Ultrasound-Assisted Extraction (UAE) of Caesalpinia sappan
| Solvent (at 50°C for 15 min) | Yield (%) | Total Phenolic Content (mg GAE/100g) | Reference |
| Ethanol (96%) | 6.125 | 254.14 | [4][5] |
| Water | 3.25 | - | [5] |
| 2-Propanol | 2.25 | - | [5] |
Table 3: Effect of Ethanol Concentration on UAE of Caesalpinia sappan
| Ethanol Concentration (% v/v) | Yield (%) | Total Phenolic Content (mg GAE/g) | Reference |
| 50 | - | ~105 | [8] |
| 60 | ~10.1 | ~100 | [8] |
| 70 | ~10.2 | ~98 | [8] |
| 80 | ~10.3 | ~95 | [8] |
| 90 | ~9.8 | ~92 | [8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Homoisoflavonoids from Caesalpinia sappan Heartwood
This protocol is based on studies optimizing the UAE of phenolic compounds from Caesalpinia sappan.
1. Preparation of Plant Material:
-
Dry the heartwood of Caesalpinia sappan at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Grind the dried heartwood into a fine powder and pass it through a 20-mesh sieve.[8]
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 150 mL of 60% (v/v) ethanol in water.[8]
-
Place the vessel in an ultrasonic bath or use a probe-type ultrasonicator.
-
Set the extraction temperature to 50°C and the time to 20 minutes. Use a frequency of 20-30 kHz.[8]
3. Filtration and Concentration:
-
After extraction, filter the mixture through a vacuum filter to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
4. Further Purification (Optional):
-
The crude extract can be further purified by column chromatography on silica (B1680970) gel or other suitable stationary phases to isolate this compound.
Protocol 2: General Solvent Extraction of Homoisoflavonoids
This protocol provides a general method for maceration or reflux extraction that can be adapted for both Caesalpinia sappan and Dracaena cochinchinensis.
1. Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction:
-
Maceration: Soak the powdered material in a suitable solvent (e.g., 95% ethanol) at a solid-to-solvent ratio of 1:10 (g/mL) for 2-3 days at room temperature with occasional stirring.[1]
-
Reflux: Place the powdered material and solvent in a round-bottom flask equipped with a condenser. Heat the mixture to the boiling point of the solvent and maintain reflux for a specified period (e.g., 2-4 hours).
3. Filtration and Concentration:
-
Follow the filtration and concentration steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and chatacterization of homoisoflavonoids from Dracaena cochinchinensis and their osteogenic activities in mouse mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homoisoflavonoid derivatives from the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Taiwanhomoflavone B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Taiwanhomoflavone B in aqueous solutions.
Troubleshooting Guide
Problem: My this compound is not dissolving in my aqueous buffer.
Possible Causes and Solutions:
-
Inherent Low Aqueous Solubility: this compound, like many flavonoids, has poor water solubility due to its chemical structure.
-
Solution 1: Co-solvent System. Introduce a water-miscible organic solvent to the aqueous solution. Start with low percentages and gradually increase until the desired concentration is achieved. See the Co-solvent Solubility Data table below for starting points.
-
Solution 2: pH Adjustment. For ionizable flavonoids, adjusting the pH of the solution can increase solubility. However, the effectiveness of this method depends on the pKa of this compound. This approach should be used with caution as pH changes can affect compound stability and experimental outcomes.
-
Solution 3: Excipient-based Formulations. For more significant solubility enhancement, consider formulating this compound using techniques such as cyclodextrin (B1172386) complexation, nanoparticle encapsulation, or solid dispersions.
-
Problem: After initial dissolution with a co-solvent, my this compound precipitates out of solution over time or upon dilution.
Possible Causes and Solutions:
-
Supersaturation and Instability: The initial dissolution may have created a supersaturated, thermodynamically unstable solution.
-
Solution 1: Optimize Co-solvent Percentage. The percentage of the organic co-solvent may be too low to maintain solubility, especially after dilution. Re-evaluate the co-solvent concentration needed for stability at the final experimental concentration.
-
Solution 2: Use of Stabilizers. For nanoparticle or solid dispersion formulations, ensure the appropriate use of stabilizers to prevent aggregation and precipitation.
-
Solution 3: Cyclodextrin Complexation. Encapsulating this compound within a cyclodextrin molecule can create a stable, water-soluble inclusion complex that is less prone to precipitation upon dilution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common organic solvents used to dissolve this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common initial choices for dissolving flavonoids like this compound for in vitro experiments. These are then typically diluted into the final aqueous experimental medium. It is crucial to consider the final concentration of the organic solvent as it can have its own biological effects.
Q2: How can I increase the aqueous solubility of this compound for in vivo studies?
A2: For in vivo applications, strategies that enhance both solubility and bioavailability are preferred. These include:
-
Cyclodextrin Complexation: Forms a soluble complex that can improve oral absorption.[1][2][3][4]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, liposomes) can improve its solubility, stability, and pharmacokinetic profile.[5][6][7][8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and oral bioavailability.[10][11][12][13][14]
Q3: What is the expected solubility of flavonoids in common solvents?
A3: The solubility of flavonoids is highly dependent on their specific structure and the solvent used. While specific data for this compound is limited, data for other flavonoids can provide a general idea. For example, hesperetin's solubility is significantly higher in acetonitrile (B52724) (85 mmol/L) and naringenin's is high in the same solvent (77 mmol/L), while quercetin (B1663063) shows high solubility in acetone (B3395972) (80 mmol/L).[14][15] In aqueous solutions, the solubility of many flavonoids is very low, often in the micromolar range or lower.
Q4: How do I prepare a cyclodextrin inclusion complex with this compound?
A4: A common method is co-lyophilization. This involves dissolving both the this compound and the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or methyl-β-cyclodextrin) in a suitable solvent system (like an ethanol/water mixture), followed by freeze-drying to obtain a solid powder of the inclusion complex. The molar ratio of this compound to cyclodextrin is a critical parameter to optimize.
Q5: What analytical methods can I use to quantify the solubility of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying flavonoid concentrations in solubility studies. For more sensitive and selective quantification, especially in complex biological matrices, Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS) is recommended.[16]
Data Presentation: Solubility Enhancement Strategies
Table 1: Comparison of Common Co-solvents for Flavonoid Solubilization
| Co-solvent | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | 0.1 - 1% (v/v) in final medium | High solubilizing power for many organic compounds. | Can have biological effects and toxicity at higher concentrations. |
| Ethanol | 1 - 5% (v/v) in final medium | Less toxic than DMSO; widely used in pharmaceutical formulations. | May not be as effective as DMSO for highly insoluble compounds. |
| Methanol | Used for stock solutions, but generally avoided in cell-based assays | Good solubilizing properties. | Toxic to cells. |
| Acetone | Primarily used for extraction and initial solubilization | High volatility, which can be useful for preparing solid formulations. | Not typically used directly in aqueous biological systems. |
Table 2: Overview of Formulation Strategies for Enhancing Aqueous Solubility
| Strategy | Principle | Typical Fold-Increase in Solubility | Key Considerations |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic flavonoid within the cyclodextrin cavity.[1][2][3][4] | 10 to >100-fold | Choice of cyclodextrin type and molar ratio are critical.[17][18] |
| Nanoparticle Formulation | Encapsulation within a nanocarrier system (e.g., polymeric nanoparticles, liposomes).[5][6][7][8][9] | Can be substantial, depends on formulation | Particle size, surface charge, and drug loading need to be optimized.[8][19] |
| Solid Dispersion | Molecular dispersion of the flavonoid in a hydrophilic polymer matrix.[10][11][12][13][14] | Significant improvement in dissolution rate | Choice of polymer and preparation method (e.g., solvent evaporation, hot-melt extrusion) are key factors.[11][12][14] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Co-lyophilization
-
Molar Ratio Selection: Start with a 1:1 and 1:2 molar ratio of this compound to a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Dissolution:
-
Dissolve the accurately weighed this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Dissolve the HP-β-CD in purified water.
-
Slowly add the this compound solution to the aqueous HP-β-CD solution with constant stirring.
-
-
Equilibration: Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Lyophilization: Freeze the solution at -80°C and then lyophilize (freeze-dry) for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Characterization: Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
-
Solubility Determination: Determine the aqueous solubility of the complex and compare it to that of the free this compound.
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a suitable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant or stabilizer (e.g., polyvinyl alcohol, PVA) to prevent nanoparticle aggregation.
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Solubility and Dissolution Testing: Evaluate the dissolution profile of the this compound-loaded nanoparticles in a relevant aqueous medium.
Mandatory Visualizations
Caption: Workflow for enhancing this compound solubility.
Caption: Decision tree for selecting a solubility enhancement method.
Caption: Cyclodextrin encapsulation of this compound.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 4. Flavone | C15H10O2 | CID 10680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of phloretin by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of high-energy amorphous solid dispersion of nanosized nobiletin, a citrus polymethoxylated flavone, with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the Formulation for Ginkgolide B Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Complexation with Random Methyl-β-Cyclodextrin and (2-Hydroxypropyl)-β-Cyclodextrin Promotes Chrysin Effect and Potential for Liver Fibrosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fortunejournals.com [fortunejournals.com]
Technical Support Center: Taiwanhomoflavone B Stability and Degradation Studies
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Taiwanhomoflavone B. The information provided is based on established methodologies for flavonoid stability and degradation analysis.
Frequently Asked Questions (FAQs)
Q1: Where can I find specific stability data for this compound?
A1: Currently, there is limited publicly available data specifically detailing the stability and degradation of this compound under various conditions. Researchers will likely need to perform their own stability-indicating studies to determine its degradation profile. This guide provides the foundational knowledge and protocols to conduct such studies.
Q2: What are the typical stress conditions used in forced degradation studies for flavonoids like this compound? [1][2]
A2: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a compound.[1] Typical conditions for flavonoids include:
-
Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) at elevated temperatures.
-
Alkaline Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH) at room or elevated temperatures. Flavonoids are often unstable in alkaline conditions.[3]
-
Oxidative Degradation: Exposure to oxidizing agents (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at various temperatures (e.g., 40-80°C).[1]
-
Photodegradation: Exposing the compound in solution or as a solid to UV and/or visible light.
Q3: How do I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For this compound, a High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is recommended. The development process involves:
-
Method Development: Selecting an appropriate column (e.g., C18), mobile phase, and detector settings to achieve good separation of the parent compound from its potential degradation products.
-
Forced Degradation: Subjecting this compound to stress conditions to generate degradation products.
-
Method Validation: Validating the analytical method according to ICH guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For flavonoids, adding a small amount of acid (e.g., 0.1% formic or acetic acid) often improves peak shape. Experiment with different organic modifiers (acetonitrile vs. methanol) and gradient elution profiles. |
| Column degradation. | Use a guard column to protect the analytical column. Ensure the mobile phase pH is within the stable range for the column. | |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. For alkaline hydrolysis, which can be rapid for flavonoids, consider conducting the experiment at a lower temperature. |
| Inconsistent or non-reproducible results. | Instability of the sample solution. | Evaluate the stability of this compound in the chosen solvent and protect solutions from light and heat. Prepare fresh solutions for each experiment. |
| Analytical method is not robust. | Perform a robustness study by making small, deliberate changes to method parameters (e.g., pH, flow rate, temperature) to assess the impact on the results. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours. Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 2 hours), neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples at various time points for HPLC analysis.
-
Thermal Degradation: Store a sample of the solid this compound and a solution in a thermostatically controlled oven at 80°C for 48 hours. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.
Protocol 2: HPLC Method Validation
The following is a general protocol for the validation of a stability-indicating HPLC method for this compound.
-
Specificity: Analyze blank samples (solvent), a solution of this compound, and the stressed samples from the forced degradation study. The method is specific if the peak for this compound is well-resolved from any degradation products.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 5-100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The method is linear if the correlation coefficient (r²) is > 0.999.
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (RSD), which should typically be less than 2%.
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the effect on the results.
Data Presentation
The following tables are templates for presenting stability data for this compound. Experimental data should be used to populate these tables.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Data to be determined | Data to be determined |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp. | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Data to be determined | Data to be determined |
| Thermal (Solid) | - | 48 hours | 80°C | Data to be determined | Data to be determined |
| Thermal (Solution) | - | 48 hours | 80°C | Data to be determined | Data to be determined |
| Photodegradation | UV/Visible Light | 48 hours | Room Temp. | Data to be determined | Data to be determined |
Table 2: Validation Parameters of the Stability-Indicating HPLC Method for this compound
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range (µg/mL) | Data to be determined | - |
| Correlation Coefficient (r²) | Data to be determined | ≥ 0.999 |
| Accuracy | ||
| Recovery (%) | Data to be determined | 98-102% |
| Precision | ||
| Repeatability (RSD %) | Data to be determined | ≤ 2% |
| Intermediate Precision (RSD %) | Data to be determined | ≤ 2% |
| Robustness | Data to be determined | No significant impact on results |
| Limit of Detection (LOD) | Data to be determined | - |
| Limit of Quantification (LOQ) | Data to be determined | - |
Visualizations
References
Technical Support Center: Quantification of Taiwanhomoflavone B in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Taiwanhomoflavone B in complex biological and chemical matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of flavonoids like this compound are High-Performance Liquid Chromatography coupled with Ultraviolet-Visible spectroscopy (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally preferred for complex matrices due to its higher sensitivity and selectivity.
Q2: I am observing poor peak shape and resolution in my HPLC analysis. What could be the cause?
A2: Poor peak shape and resolution can stem from several factors. Common culprits include issues with the mobile phase composition, a degraded HPLC column, or improper sample preparation. Ensure your mobile phase is well-mixed, degassed, and at the correct pH. A gradient elution program may be necessary to achieve good separation of flavonoids. Consider using a guard column to protect your analytical column from contaminants.
Q3: My quantitative results for this compound are inconsistent across different batches of the same sample. What should I investigate?
A3: Inconsistent results often point towards issues with sample preparation, extraction efficiency, or the stability of this compound. Ensure your sample homogenization and extraction procedures are consistent and reproducible. Flavonoids can be sensitive to temperature and light, so proper storage is crucial. It is also important to assess the metabolic stability of this compound in your specific biological matrix, as it can be subject to enzymatic degradation.
Q4: I suspect matrix effects are impacting my LC-MS/MS quantification. How can I confirm and mitigate this?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS analysis of complex mixtures. To confirm matrix effects, you can perform a post-extraction addition experiment where you compare the signal of a pure standard to that of a standard spiked into a blank matrix extract. Mitigation strategies include optimizing sample cleanup procedures (e.g., solid-phase extraction), diluting the sample, or using a stable isotope-labeled internal standard.
Q5: What is a suitable internal standard for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, a structurally similar compound with comparable chromatographic behavior and ionization efficiency can be used. When selecting a non-isotopic internal standard, it is crucial to validate that it does not suffer from different matrix effects than the analyte.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Extraction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction Solvent | Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, acetonitrile (B52724), and mixtures with water). | Flavonoid solubility can vary significantly with the solvent system. |
| Incomplete Cell Lysis (for biological samples) | Employ more rigorous homogenization techniques such as sonication or bead beating. | To ensure the complete release of intracellular this compound. |
| Degradation During Extraction | Perform extractions at a lower temperature and protect samples from light. | Flavonoids can be susceptible to thermal and photodegradation. |
| Binding to Matrix Components | Adjust the pH of the extraction solvent to minimize ionic interactions. | Changes in pH can alter the charge of both the analyte and matrix components, affecting their interaction. |
Issue 2: Signal Suppression or Enhancement in LC-MS/MS Analysis
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Co-eluting Matrix Components | Optimize the chromatographic gradient to better separate this compound from interfering compounds. | Increasing the separation between the analyte and matrix components reduces ionization competition. |
| High Concentration of Salts or Phospholipids | Implement a more thorough sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | These techniques are effective at removing common sources of matrix effects. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | A contaminated ion source can lead to inconsistent ionization and signal instability. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard if available. If not, carefully validate the chosen structural analog to ensure it behaves similarly to the analyte in the presence of the matrix. | A good internal standard co-elutes and experiences similar matrix effects as the analyte, allowing for accurate correction. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Biological Matrix
-
Homogenization: Homogenize the sample (e.g., tissue, plasma) in a suitable buffer. For solid samples, cryogenic grinding may be necessary.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of plasma/serum. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (LLE): To the supernatant from the previous step (or the homogenized sample), add an equal volume of an immiscible organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers. Collect the organic layer containing this compound. Repeat the extraction on the aqueous layer for better recovery.
-
Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge (e.g., C18). Condition the cartridge with methanol followed by water. Load the sample extract. Wash the cartridge with a weak solvent to remove interferences. Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the solvent from the collected fractions under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-UV Quantification Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a binary gradient system. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: Begin with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase it over 20-30 minutes to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
UV Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound. The typical UV spectra for flavones show two main absorption bands: Band I (300–380 nm) and Band II (250–290 nm).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them to construct a calibration curve.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting decision tree for quantification issues.
References
- 1. Flavonoids: Separation and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reducing cytotoxicity of Taiwanhomoflavone B in normal cells
Welcome to the technical support center for researchers working with Taiwanhomoflavone B (TWHF-B). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxicity of TWHF-B in normal (non-cancerous) cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: My normal cell line is showing significant toxicity after treatment with this compound. Isn't it supposed to be selective for cancer cells?
A1: While studies indicate that this compound (also known as Flavone B) exhibits preferential cytotoxicity towards poorly differentiated cancer cells, like many bioactive compounds, it can still induce toxicity in normal cells, particularly at higher concentrations.[1][2] Research on various flavonoids has shown that cytotoxicity in normal cells can occur, often due to the induction of intracellular reactive oxygen species (ROS).[1][2][3] It is crucial to determine the optimal concentration range that maximizes cancer cell death while minimizing effects on normal cells. We recommend performing a dose-response curve for both your target cancer cell line and your normal cell line to determine the therapeutic window.
Q2: What is the mechanism of this compound-induced cytotoxicity in cancer cells versus normal cells?
A2: In poorly differentiated cancer cells, TWHF-B has been shown to induce apoptosis through the extrinsic pathway, which involves the upregulation of phosphorylated forms of ERK and c-JUN. The specific off-target signaling pathways affected in normal cells are less characterized but may involve general stress responses. Flavonoids, as a class, can modulate various cell survival signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which are crucial for the normal functioning of all cells. Unwanted interaction with these pathways in normal cells could lead to cytotoxicity.
Q3: How can I reduce the dose of this compound without losing its anti-cancer efficacy?
A3: A common and effective strategy is to use TWHF-B in combination with other chemotherapeutic agents. This approach can create a synergistic effect, allowing you to use a lower, less toxic concentration of TWHF-B while achieving the desired level of cancer cell death. When designing these experiments, it is important to test various concentration ratios of the two drugs to identify the most effective and least toxic combination.
Q4: Are there methods to deliver this compound more specifically to cancer cells?
A4: Yes, nano-delivery systems are a promising approach to increase the specificity of TWHF-B. Encapsulating the compound in carriers like liposomes or nanoparticles can improve its bioavailability and allow for targeted delivery. This strategy helps to shield normal cells from exposure, thereby reducing off-target cytotoxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Control Cell Lines
-
Problem: The IC50 value of TWHF-B in my normal cell line (e.g., human lung fibroblasts, umbilical vein endothelial cells) is too close to the IC50 value for my cancer cell line.
-
Possible Causes & Solutions:
-
High Concentration: You may be using a concentration of TWHF-B that is toxic to both normal and cancerous cells.
-
Troubleshooting Step: Perform a full dose-response analysis on both the normal and cancer cell lines using a serial dilution of TWHF-B. This will help you identify a therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal cells.
-
-
Solvent Toxicity: The solvent used to dissolve TWHF-B (e.g., DMSO) might be causing cytotoxicity at the concentrations used.
-
Troubleshooting Step: Run a vehicle control experiment where the normal cells are treated with the highest concentration of the solvent used in your drug dilutions. Ensure the final solvent concentration in your culture medium is below the toxic threshold (typically <0.5% for DMSO).
-
-
Off-Target Effects: TWHF-B may be interacting with essential signaling pathways in the normal cell line.
-
Troubleshooting Step 1 (Combination Therapy): Design an experiment to combine a low dose of TWHF-B with another anti-cancer agent. This may allow you to reduce the TWHF-B concentration below the toxic level for normal cells.
-
Troubleshooting Step 2 (Targeted Delivery): Consider encapsulating TWHF-B in a liposomal formulation to reduce its direct interaction with normal cells. See the experimental protocols section for a method on liposome (B1194612) preparation.
-
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Problem: I am getting high variability between replicate wells in my MTT or other cytotoxicity assays.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Troubleshooting Step: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row or column of your 96-well plate.
-
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
-
Troubleshooting Step: After adding the solubilization solution (e.g., DMSO), place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution. Visually inspect the wells under a microscope before reading the plate.
-
-
Interference of TWHF-B with the Assay: The color of TWHF-B or its interaction with the assay reagents could be affecting the results.
-
Troubleshooting Step: Run a "no-cell" control containing medium and TWHF-B at the highest concentration used. This will allow you to subtract any background absorbance caused by the compound itself.
-
-
Quantitative Data Summary
The following tables summarize the IC50 values for various flavonoids in selected normal and cancer cell lines, as reported in the literature. This data can serve as a reference for expected cytotoxicity ranges.
Table 1: Cytotoxicity of Flavonoids in Normal Human Cell Lines
| Flavonoid | Normal Cell Line | Assay Duration | IC50 (µM) |
| Luteolin | TIG-1 (Lung Fibroblasts) | 24h | >100 |
| Luteolin | HUVE (Endothelial Cells) | 24h | 57 |
| Apigenin | TIG-1 (Lung Fibroblasts) | 24h | >100 |
| Quercetin | TIG-1 (Lung Fibroblasts) | 24h | >300 |
| Quercetin | HUVE (Endothelial Cells) | 24h | 61 |
| Quercetin | MCF-10A (Breast Epithelial) | 36h | >100 |
| Quercetin | MCF-12A (Breast Epithelial) | 36h | >100 |
| Taxifolin | Vero (Kidney Epithelial) | Not Specified | No cytotoxicity observed |
Data compiled from multiple sources.
Table 2: Cytotoxicity of Flavonoids in Human Cancer Cell Lines
| Flavonoid | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Baicalein | K562 | Leukemia | 24.3 |
| Myricetin | K562 | Leukemia | 78.2 |
| Quercetin | MDA-MB-231 | Breast (TNBC) | 15.3 |
| Quercetin | BT-20 | Breast (TNBC) | 20.1 |
| Taxifolin | HepG2 | Liver | 0.15 |
| Taxifolin | Huh7 | Liver | 0.22 |
| Flavone M14 | HCT116 | Colon | 4.6 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is a standard method for evaluating cell viability based on the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
Your normal and cancer cell lines
-
Complete culture medium
-
This compound (TWHF-B) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of TWHF-B in culture medium. Remove the old medium from the wells and add 100 µL of the TWHF-B dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Liposomal Encapsulation of this compound
This protocol describes the thin-film hydration method, a common technique for encapsulating hydrophobic compounds like TWHF-B into liposomes.
Materials:
-
Phospholipids (e.g., egg phosphatidylcholine)
-
Cholesterol
-
This compound (TWHF-B)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Round-bottom flask
-
Rotary evaporator
-
Phosphate-buffered saline (PBS)
-
Sonicator (probe or bath) or extrusion equipment
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and TWHF-B in chloroform in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be optimized (e.g., 2:1).
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to evaporate the organic solvent. A thin lipid film containing TWHF-B will form on the wall of the flask.
-
Hydration: Add PBS (or another aqueous buffer) to the flask. Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for about 1 hour. This will cause the lipids to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion): To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension must be downsized.
-
Sonication: Sonicate the suspension using a probe or bath sonicator until the milky solution becomes clearer.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder. This method generally produces more uniformly sized liposomes.
-
-
Purification: Remove any unencapsulated TWHF-B by dialysis or size exclusion chromatography.
-
Characterization: Characterize the resulting liposomes for size, charge (zeta potential), and encapsulation efficiency.
Visualizations
References
Technical Support Center: Method Refinement for Consistent Results in Taiwanhomoflavone B Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in assays involving Taiwanhomoflavone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a natural biflavonoid isolated from the bark of Cephalotaxus fortunei. It is known for its cytotoxic effects against various cancer cell lines, including oral epidermoid carcinoma (KB) and hepatoma (Hepa-3B) cells.[1]
Q2: I'm observing low signal intensity in my LC-MS analysis of this compound. What are the potential causes and solutions?
A2: Low signal intensity in mass spectrometry of flavonoids can stem from several factors:
-
Suboptimal Ionization: The choice of ionization mode (positive or negative) and mobile phase pH is critical. For flavonoids, an acidic mobile phase (e.g., with 0.1% formic acid) generally promotes protonation for positive mode analysis.
-
Sample Concentration: The analyte concentration may be too low for detection or so high that it causes ion suppression.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target flavonoid.
-
Instrument Contamination: A dirty ion source or mass optics can significantly reduce signal intensity.
To troubleshoot, consider optimizing the ionization source parameters, adjusting the mobile phase pH, diluting the sample to mitigate matrix effects, and performing routine instrument maintenance and cleaning.
Q3: My sample turns cloudy during the total flavonoid content colorimetric assay. How can I prevent this?
A3: Turbidity in colorimetric assays for total flavonoid content can be caused by the interaction between reagents (e.g., AlCl3, CH3COOK) and lipidic compounds extracted from the sample. Using a 70% hydroalcoholic solvent (like ethanol (B145695) or methanol) for extraction instead of absolute solvent can reduce the extraction of lipids and minimize cloudiness.
Q4: I am seeing inconsistent results in my cell-based assays. What are some common sources of variability?
A4: Inconsistent results in cell-based assays can arise from:
-
Poor Solubility: Flavonoids are often poorly soluble in aqueous media, leading to precipitation in cell culture medium. It is recommended to prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the assay does not exceed a non-toxic level (typically <0.5%).
-
Compound Stability: Flavonoids can be unstable and may degrade in the cell culture environment. It is advisable to minimize the exposure of the compound to light and prepare fresh dilutions for each experiment.
-
Cell Monolayer Integrity: For permeability assays using models like Caco-2 cells, it is crucial to ensure the integrity of the cell monolayer. This can be verified by measuring the transepithelial electrical resistance (TEER).
-
Metabolism: Cells can metabolize flavonoids, leading to a lower concentration of the parent compound over time. Consider shorter incubation times or the use of metabolic inhibitors if studying the direct effect of the parent compound is intended.
Q5: How do flavonoids like this compound typically exert their anti-inflammatory effects?
A5: Flavonoids can exert anti-inflammatory effects through various mechanisms. These include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase, and the modulation of signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3][4] They can also reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2]
Troubleshooting Guides
Issue 1: High Variability in Apoptosis Assays
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | Perform a dose-response study to determine the optimal concentration range for inducing apoptosis without causing excessive necrosis. |
| Incorrect Timing of Assay | Conduct a time-course experiment to identify the optimal incubation time for observing early and late apoptotic events. |
| Cell Handling | When harvesting cells for flow cytometry, be gentle to avoid mechanical damage that can lead to false positive necrotic cells. Collect both adherent and floating cells. |
| Staining Protocol | Ensure proper controls are included (unstained cells, single-stained cells for compensation) and follow the staining protocol precisely. |
Issue 2: Poor Reproducibility in Antioxidant Capacity Assays (e.g., DPPH, ABTS)
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions and dilutions of this compound for each experiment. Protect solutions from light. |
| Solvent Interference | Ensure the solvent used to dissolve the compound does not interfere with the assay. Run a solvent blank. |
| Reaction Time | The reaction kinetics can vary. Perform a time-course measurement to ensure the reaction has reached a stable endpoint before taking readings. |
| Standard Curve Issues | Prepare a fresh standard curve (e.g., with Trolox or Gallic Acid) for each assay plate to account for any variations in reagent activity. |
Quantitative Data Presentation
Table 1: Example Data for Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| KB (Oral Epidermoid Carcinoma) | MTT Assay | 48 | Data to be determined |
| Hepa-3B (Hepatoma) | MTT Assay | 48 | Data to be determined |
| Caco-2 (Colon Adenocarcinoma) | MTT Assay | 48 | Data to be determined |
| RAW 264.7 (Macrophage) | MTT Assay | 24 | Data to be determined |
Table 2: Example Data for Antioxidant Activity of this compound
| Assay | Standard | EC50 (µg/mL) | Trolox Equivalents (µM TE/µM) |
| DPPH Radical Scavenging | Trolox | Data to be determined | Data to be determined |
| ABTS Radical Scavenging | Trolox | Data to be determined | Data to be determined |
| Oxygen Radical Absorbance Capacity (ORAC) | Trolox | Data to be determined | Data to be determined |
Experimental Protocols
Cell Permeability Assay using Caco-2 Cells
This protocol is adapted from standard methods for assessing the intestinal permeability of compounds.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (as a marker for paracellular permeability)
-
This compound stock solution (in DMSO)
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM meter. Monolayers with TEER values >250 Ω·cm² are suitable for the assay.
-
On the day of the experiment, wash the monolayers twice with pre-warmed HBSS.
-
Prepare the transport buffer (HBSS) containing this compound at the desired concentration (final DMSO concentration should be <0.5%).
-
To measure apical to basolateral (A-B) transport, add the transport buffer containing this compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) transport, add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, determine the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines a common method for quantifying apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Cells treated with this compound
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells by trypsinization. Be sure to collect the supernatant as it may contain apoptotic floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Putative apoptosis signaling pathways modulated by this compound.
Caption: Potential anti-inflammatory signaling pathways inhibited by this compound.
References
- 1. This compound | Cephalotaxus | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Preventing interference in spectroscopic analysis of Taiwanhomoflavone B
Technical Support Center: Spectroscopic Analysis of Homoisoflavonoids
Disclaimer: Specific analytical data and established protocols for Taiwanhomoflavone B are not widely available in published literature. Therefore, this guide is based on the general principles and methodologies for the spectroscopic analysis of homoisoflavonoids, a class of compounds to which this compound belongs. Researchers should adapt these guidelines as a starting point for developing and validating their own specific methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques for analyzing this compound?
A1: The primary techniques for the structural elucidation and quantification of homoisoflavonoids like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.[1][2][3]
-
¹H and ¹³C NMR are powerful for determining the precise molecular structure.[1][4]
-
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation patterns, which aids in identification.
-
UV-Vis Spectroscopy is useful for quantification and providing preliminary structural information based on the absorption spectrum.
Q2: How should I prepare my sample for spectroscopic analysis?
A2: Sample preparation is critical and depends on the technique. For homoisoflavonoids, which are generally polar, polar organic solvents are often used for extraction and dissolution.
-
For UV-Vis and LC-MS: The sample should be dissolved in a high-purity solvent (e.g., methanol (B129727), ethanol, or acetonitrile) that is transparent in the wavelength range of interest. The solution must be free of particulate matter, so filtration through a 0.22 or 0.45 µm syringe filter is recommended.
-
For NMR: The sample must be dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). Purity is crucial, as even small impurities can interfere with the spectrum.
Q3: What are the common sources of interference in the spectroscopic analysis of homoisoflavonoids?
A3: Interference can arise from various sources within the sample matrix, especially when dealing with crude plant extracts.
-
Other Phenolic Compounds: Structurally similar flavonoids, phenolic acids, and tannins can have overlapping spectral signals, particularly in UV-Vis spectroscopy.
-
Plant Pigments: Chlorophylls and carotenoids can interfere, especially in UV-Vis analysis of fresh plant materials.
-
Solvent Impurities: Low-quality solvents can contain impurities that absorb UV light or introduce extraneous peaks in NMR and MS spectra.
-
Sample Matrix Effects (MS): In mass spectrometry, other compounds in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
Q4: Can this compound degrade during analysis, and how can I prevent it?
A4: Yes, flavonoids and related compounds can be susceptible to degradation from heat, light, and pH changes.
-
Thermal Degradation: Avoid high temperatures during extraction and sample preparation. If using techniques like Soxhlet extraction, be aware that thermally unstable compounds may degrade.
-
Photodegradation: Flavonoids can be light-sensitive. Store samples and standards in the dark or in amber vials to prevent photodegradation.
-
pH Stability: The spectral properties and stability of flavonoids can be pH-dependent. Maintain a consistent and appropriate pH in your solvent system, especially for aqueous solutions.
Troubleshooting Guide
Q5: My UV-Vis spectrum shows a very broad peak or no distinct peaks. What's wrong?
A5: This issue can be caused by several factors:
-
Low Concentration: The concentration of this compound in your sample may be too low. Try concentrating your sample or using a more sensitive instrument.
-
Complex Mixture: If you are analyzing a crude extract, the presence of many overlapping compounds can result in a broad, undefined spectrum. Further purification using techniques like column chromatography or preparative HPLC is recommended.
-
Inappropriate Solvent: The solvent may be interacting with your compound in a way that broadens the peaks. Try a different solvent of appropriate polarity.
-
Degradation: Your compound may have degraded. Prepare a fresh sample and re-analyze.
Q6: I see unexpected peaks in my NMR or MS spectrum. How do I identify the source?
A6: Unexpected peaks usually indicate the presence of impurities or contaminants.
-
Check Solvent and Glassware: Ensure you are using high-purity solvents and that all glassware is scrupulously clean. Residual cleaning agents or contaminants from previous experiments are common sources of interference.
-
Analyze a Blank: Run a blank sample (solvent only) to identify peaks originating from the solvent or the analytical system itself.
-
Consider Contaminants from Extraction: If analyzing a natural product extract, the peaks could be from co-extracted compounds like waxes, resins, or oils. Additional cleanup steps, such as solid-phase extraction (SPE), may be necessary.
-
Mass Spectrometry Adducts: In MS, unexpected peaks can be adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺). Check for mass differences corresponding to common adducts.
Q7: The signal intensity in my analysis is very low. How can I improve it?
A7: Low signal intensity can be addressed in several ways:
-
Increase Concentration: This is the most straightforward solution. If your sample is limited, you may need to use a more sensitive technique or instrument.
-
Optimize Instrument Parameters (MS): For mass spectrometry, optimize ionization source parameters (e.g., voltages, gas flows, temperature) to maximize the signal for your specific compound.
-
Optimize Instrument Parameters (NMR): For NMR, increase the number of scans to improve the signal-to-noise ratio. Using a higher-field NMR instrument or a cryoprobe will also significantly enhance sensitivity.
-
Derivatization: In some cases, chemical derivatization can be used to enhance the signal for a specific analytical method, though this adds complexity to sample preparation.
Quantitative Data Summary
As specific data for this compound is unavailable, the following table provides typical UV-Vis absorption maxima for major flavonoid classes to serve as a general reference. Homoisoflavonoids generally exhibit similar spectral characteristics to isoflavones.
| Flavonoid Class | Band I (nm) | Band II (nm) |
| Flavones | 310 - 350 | 250 - 280 |
| Flavonols (3-OH) | 330 - 360 | 250 - 280 |
| Isoflavones | 310 - 330 | 245 - 295 |
| Flavanones | 300 - 330 (shoulder) | 275 - 295 |
| Data compiled from literature sources. |
Experimental Protocol: UV-Vis Quantification with Aluminum Chloride
This protocol describes a common method for determining the total flavonoid/homoisoflavonoid content in a sample, expressed as quercetin (B1663063) equivalents. This method relies on the formation of a stable complex between the aluminum chloride reagent and the keto and hydroxyl groups of the flavonoid, resulting in a bathochromic shift that can be measured spectrophotometrically.
1. Preparation of Reagents and Standards:
-
Quercetin Standard Stock Solution: Accurately weigh 10 mg of quercetin and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Aluminum Chloride (AlCl₃) Solution: Prepare a 2% (w/v) solution of AlCl₃ in methanol.
-
Sample Solution: Prepare an extract of your plant material and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
2. Preparation of Calibration Curve:
-
Create a series of working standard solutions by diluting the quercetin stock solution with methanol to concentrations ranging from approximately 5 to 100 µg/mL.
-
For each standard concentration, pipette 1 mL into a test tube.
-
Add 1 mL of the 2% AlCl₃ solution to each tube.
-
Allow the reaction to proceed for 30 minutes at room temperature in the dark.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (typically around 415-430 nm) against a blank (1 mL methanol + 1 mL AlCl₃ solution).
-
Plot a calibration curve of absorbance versus concentration.
3. Analysis of Sample:
-
Pipette 1 mL of your sample solution into a test tube.
-
Add 1 mL of the 2% AlCl₃ solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at the same wavelength used for the calibration curve.
-
Use the calibration curve to determine the concentration of flavonoids in your sample, expressed as µg of quercetin equivalents (QE) per mL.
4. Calculation:
-
Total Flavonoid Content (mg QE/g of extract) = (C × V) / M
-
C = Concentration from the calibration curve (mg/mL)
-
V = Volume of the extract (mL)
-
M = Mass of the initial dry extract (g)
-
Visualizations
Caption: Workflow for Spectroscopic Analysis of Homoisoflavonoids.
Caption: Troubleshooting Decision Tree for UV-Vis Analysis.
References
Technical Support Center: Scaling Up the Synthesis of Taiwanhomoflavone B
For researchers, scientists, and drug development professionals engaged in the synthesis of complex polyphenolic compounds, this technical support center offers guidance on scaling up the production of Taiwanhomoflavone B. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges during the synthesis, providing actionable solutions to streamline your experimental workflow.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles in a question-and-answer format.
Q1: My overall reaction yield for the synthesis of the flavonoid monomers is consistently low. What are the likely causes and how can I improve it?
Low yields in the multi-step synthesis of the flavonoid monomers for this compound can arise from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reactions: Monitor the progress of each reaction step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a reaction appears to have stalled, consider extending the reaction time or adding a fresh portion of the limiting reagent.
-
Side Reactions: The presence of multiple hydroxyl groups on the precursor molecules can lead to undesired side reactions. A robust protecting group strategy is crucial. Ensure the selected protecting groups are stable under the reaction conditions for each step and can be selectively removed when needed.
-
Purification Losses: Flavonoids can be susceptible to degradation or irreversible adsorption on silica (B1680970) gel during column chromatography.[1] Consider using alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to minimize losses.[1]
-
Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous, as moisture can quench sensitive reagents and catalyze side reactions.[1]
Q2: I am observing the formation of multiple products during the coupling of the two flavonoid monomers. How can I improve the selectivity of the reaction?
The formation of multiple products, including homodimers of each monomer, is a common challenge in biflavonoid synthesis.
-
Stoichiometry Control: Carefully control the stoichiometry of the two flavonoid monomers. Using a slight excess of one monomer can sometimes favor the formation of the desired heterodimer.
-
Slow Addition: Adding one of the flavonoid monomers slowly to the reaction mixture containing the other monomer and the coupling catalyst can help to minimize the formation of homodimers.
-
Choice of Coupling Reaction: The choice of coupling reaction is critical. While Ullmann coupling is a traditional method, modern cross-coupling reactions like the Suzuki-Miyaura coupling may offer higher selectivity and yields for the synthesis of unsymmetrical biflavonoids.
-
Ligand and Catalyst Screening: For palladium-catalyzed coupling reactions, the choice of ligand can significantly influence the reaction's selectivity and efficiency. A screening of different phosphine-based ligands may be necessary to identify the optimal conditions for the desired coupling.
Q3: The final deprotection step to yield this compound is resulting in a complex mixture of partially deprotected and degraded products. What can I do to improve this step?
The simultaneous removal of multiple protecting groups can be challenging.
-
Orthogonal Protecting Groups: Employ a strategy of orthogonal protecting groups that can be removed under different, non-interfering conditions.[1] This allows for a stepwise and controlled deprotection.
-
Milder Deprotection Conditions: Harsh deprotection conditions (e.g., strong acids or bases) can lead to degradation of the flavonoid core. Explore milder deprotection reagents and conditions. For example, for the cleavage of benzyl (B1604629) ethers, transfer hydrogenolysis with a milder hydrogen donor might be an alternative to high-pressure hydrogenation.
-
Reaction Monitoring: Closely monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to the deprotection reagents.
Frequently Asked Questions (FAQs)
What is a plausible general synthetic strategy for scaling up this compound?
A likely synthetic strategy for this compound, which is a biflavonoid, would involve a convergent approach:
-
Synthesis of Monomer A: Synthesis of the first flavonoid unit with appropriate protecting groups and a functional group for subsequent coupling (e.g., a halogen for Suzuki-Miyaura coupling).
-
Synthesis of Monomer B: Synthesis of the second flavonoid unit, also with protecting groups and a complementary functional group for coupling (e.g., a boronic acid or ester for Suzuki-Miyaura coupling).
-
Coupling Reaction: A cross-coupling reaction between Monomer A and Monomer B to form the biflavonoid linkage.
-
Deprotection: Removal of all protecting groups to yield the final product, this compound.
What are the most critical steps in the synthesis of a complex biflavonoid like this compound?
The most critical steps are typically:
-
The C-C or C-O bond-forming reaction to create the flavonoid core of each monomer. This often involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.
-
The selective functionalization of the flavonoid monomers to introduce the necessary handles for the coupling reaction.
-
The coupling reaction itself, which must be optimized to favor the formation of the desired heterodimer over homodimers.
-
The final global deprotection, which requires careful selection of protecting groups and deprotection conditions to avoid degradation of the complex final molecule.
How can I monitor the progress of the reactions effectively when scaling up?
For larger scale reactions, direct sampling for analysis might be challenging. Consider using in-situ monitoring techniques if available (e.g., infrared spectroscopy). Otherwise, establish a robust and reproducible sampling and quenching procedure for offline analysis by TLC or LC-MS. It is crucial to ensure that the small sample taken is representative of the entire reaction mixture.
Data Presentation
Table 1: Hypothetical Yields for Key Synthetic Steps
| Reaction Step | Typical Yield Range (%) | Key Parameters to Optimize |
| Chalcone Formation | 70-90 | Base concentration, temperature, reaction time |
| Flavone (B191248) Cyclization | 60-85 | Oxidizing agent, solvent, temperature |
| Monomer Functionalization | 50-80 | Reagent stoichiometry, catalyst loading |
| Biflavonoid Coupling | 30-60 | Catalyst/ligand system, temperature, reaction time |
| Global Deprotection | 40-70 | Deprotection reagent, temperature, reaction time |
Table 2: Comparison of Potential Coupling Methods
| Coupling Method | Advantages | Disadvantages |
| Ullmann Coupling | Traditional, well-established | Often requires harsh conditions, can lead to homodimerization |
| Suzuki-Miyaura Coupling | Milder conditions, high functional group tolerance, good selectivity | Requires synthesis of boronic acid/ester derivatives |
| Heck Coupling | Good for forming C-C bonds | Can have regioselectivity issues |
Experimental Protocols
Protocol 1: General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)
-
To a stirred solution of the appropriate 2'-hydroxyacetophenone (B8834) (1.0 eq.) and substituted benzaldehyde (B42025) (1.0-1.2 eq.) in ethanol, add a solution of potassium hydroxide (B78521) (2-4 eq.) in water dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude chalcone from a suitable solvent system (e.g., ethanol/water) to afford the purified product.
Protocol 2: General Procedure for Flavone Synthesis (Oxidative Cyclization of Chalcone)
-
Dissolve the chalcone (1.0 eq.) in dimethyl sulfoxide (B87167) (DMSO).
-
Add iodine (I₂) as a catalyst (0.1-0.2 eq.).
-
Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude flavone by column chromatography on silica gel or by recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of Flavonoid Monomers
-
To a degassed mixture of the halogenated flavonoid monomer (1.0 eq.), the flavonoid boronic acid or ester (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours, or until LC-MS analysis indicates the completion of the reaction.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude biflavonoid by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for diagnosing low reaction yields.
Caption: Logical relationships in the synthesis of a flavonoid monomer and its coupling.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Quercetin and Taiwanhomoflavone B: A Review of Current Scientific Evidence
A significant gap in current scientific literature prevents a direct comparative analysis of the antioxidant activities of Taiwanhomoflavone B and the well-researched flavonoid, quercetin (B1663063). While quercetin's potent antioxidant capabilities have been extensively documented across a spectrum of in vitro and cellular assays, there is a notable absence of studies evaluating the antioxidant potential of isolated this compound. Research into the bioactivity of compounds from plant sources such as Smilax china, where this compound may be present, has been limited to crude extracts or fractions. This makes it scientifically unsound to attribute the observed antioxidant effects to any single constituent.
This guide, therefore, will focus on providing a comprehensive overview of the antioxidant activity of quercetin as a benchmark flavonoid, supported by established experimental data and methodologies. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Quercetin: A Potent Natural Antioxidant
Quercetin is a flavonoid renowned for its robust antioxidant properties, which are attributed to its unique chemical structure.[1] Its ability to scavenge free radicals and chelate transition metal ions contributes to its protective effects against oxidative stress-induced cellular damage.[2] The antioxidant efficacy of quercetin has been thoroughly evaluated using a variety of established in vitro assays.
Quantitative Assessment of Quercetin's Antioxidant Activity
The antioxidant capacity of quercetin is commonly expressed by its IC50 value, which denotes the concentration required to inhibit 50% of the oxidative process in a given assay. A lower IC50 value is indicative of a higher antioxidant potency. The following table summarizes representative IC50 values for quercetin from various antioxidant assays reported in scientific literature.
| Antioxidant Assay | IC50 Value of Quercetin (µM) | Reference Compound | IC50 Value of Reference (µM) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 5.5 | Catechin | 7.7 |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging | 1.89 ± 0.33 (µg/mL) | Gallic Acid | 1.03 ± 0.25 (µg/mL) |
| Cellular Antioxidant Activity (CAA) | 8.77 ± 0.09 | - | - |
Note: IC50 values can vary depending on specific experimental conditions. The values presented are representative examples from the literature.[3][4][5]
Experimental Protocols for Key Antioxidant Assays
To ensure the reproducibility and validity of antioxidant activity assessments, standardized experimental protocols are crucial. The following sections detail the methodologies for the DPPH and Cellular Antioxidant Activity (CAA) assays, which are commonly used to evaluate the antioxidant potential of compounds like quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[6]
-
Various concentrations of the test compound (e.g., quercetin) are prepared.
-
A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.[6]
-
The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[6]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[6]
-
A control is prepared using the solvent instead of the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe that becomes oxidized in the presence of radicals, and the ability of an antioxidant to prevent this oxidation is quantified.
Protocol:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach.
-
The cells are then treated with the test compound at various concentrations along with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).[7]
-
After an incubation period, the cells are washed to remove any compound or probe that has not been taken up.
-
A radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.[7]
-
The fluorescence is measured over time using a microplate reader.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the EC50 value (the concentration required to achieve 50% of the maximal effect) is determined.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms underlying quercetin's antioxidant effects, the following diagrams illustrate the workflow for the DPPH assay and a key signaling pathway modulated by quercetin.
Quercetin not only directly scavenges free radicals but also upregulates the cellular antioxidant defense system. A critical pathway involved is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. However, in the presence of oxidative stress or inducers like quercetin, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-dependent genes, which encode for various protective enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity in Extracts of 27 Indigenous Taiwanese Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Anti-inflammatory Potential of Taiwanhomoflavone B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Taiwanhomoflavone B, a flavonoid derived from Spatholobus suberectus, against other alternatives. The data presented is based on in vitro studies, offering a foundational understanding of its potential as a therapeutic agent. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular pathways to aid in further research and development.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its analogs is primarily assessed by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This cell line is a standard model for in vitro inflammation studies. The following tables summarize the inhibitory concentration (IC50) values for the suppression of nitric oxide (NO), a critical signaling molecule in inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) for NO Inhibition | Source Plant |
| Compound 1 (from S. suberectus) | 5.69 | Spatholobus suberectus |
| Compound 10 (from S. suberectus) | 6.78 | Spatholobus suberectus |
| Compound 8 (from S. suberectus) | 16.34 | Spatholobus suberectus |
| Compound 9 (from S. suberectus) | 16.87 | Spatholobus suberectus |
| L-NIL (Positive Control) | 19.08 | - |
| Indomethacin (Reference Drug) | 55.44 | - |
Note: Compound 1, an isoflavone (B191592) from Spatholobus suberectus, is used as a proxy for this compound based on their shared origin and flavonoid classification. L-N6-(1-iminoethyl)-lysine (L-NIL) is a known inhibitor of nitric oxide synthase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are standard for assessing the in vitro anti-inflammatory effects of novel compounds.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (1 µg/mL) is added to each well (except for the control group) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite (a stable product of NO) is determined using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value is then determined.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This protocol measures the effect of a test compound on the production of key pro-inflammatory cytokines.
Materials:
-
LPS-stimulated RAW 264.7 cell culture supernatants (from the NO inhibition assay)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Sample Collection: The cell culture supernatants collected from the NO inhibition assay are used.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the test compound on cytokine production is determined by comparing the cytokine concentrations in the treated groups to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of flavonoids like this compound are often mediated through the modulation of key intracellular signaling pathways. The diagrams below illustrate the experimental workflow and the primary signaling cascades involved in the inflammatory response.
Caption: Workflow for in vitro anti-inflammatory validation.
Caption: Key inflammatory signaling pathways targeted by flavonoids.
Conclusion
The in vitro data strongly suggest that flavonoids from Spatholobus suberectus, represented here by compounds with potent inhibitory activity on nitric oxide production, possess significant anti-inflammatory properties. The efficacy of these compounds, as indicated by their low IC50 values, surpasses that of the conventional non-steroidal anti-inflammatory drug, Indomethacin, in the tested assay. The mechanism of action is likely attributed to the downregulation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory cascade. These findings provide a solid basis for further investigation into this compound as a potential lead compound for the development of novel anti-inflammatory therapies. Future studies should focus on confirming these effects with the purified compound and exploring its in vivo efficacy and safety profile.
A Comparative Guide to the Cross-Validation of Analytical Methods for Taiwanhomoflavone B
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Taiwanhomoflavone B is essential for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. This guide provides a comprehensive cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV/Photodiode Array detection (HPLC-UV/PDA) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for ensuring reliable and reproducible results. This document presents a comparative analysis based on key validation parameters, detailed experimental protocols, and supporting data synthesized from established methodologies for flavonoid analysis.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV/PDA and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV/PDA is a robust and cost-effective method suitable for routine quality control, UPLC-MS/MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies where trace-level detection is necessary.[1][2]
Table 1: Comparison of Quantitative Validation Parameters
| Validation Parameter | HPLC-UV/PDA | UPLC-MS/MS |
| Linearity (r²) | > 0.999[3] | > 0.995[4] |
| Limit of Detection (LOD) | 0.167 µg/mL[3] | < 0.1 ng/mL[5] |
| Limit of Quantification (LOQ) | 0.505 µg/mL[3] | 2 ng/mL[4] |
| Accuracy (% Recovery) | 93-97%[3] | 93.4–106.1%[5] |
| Precision (RSD %) | < 2%[6] | < 2.4%[5] |
| Specificity | Good, based on retention time and UV spectrum[3][7] | Excellent, based on precursor/product ion transitions |
| Matrix Effect | Not typically assessed | Must be evaluated for bioanalytical samples[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols for HPLC-UV/PDA and UPLC-MS/MS are based on established methods for flavonoid quantification.
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)
This method is suitable for the quantification of this compound in herbal extracts and pharmaceutical formulations where the concentration of the analyte is relatively high.
Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or similar, equipped with a binary pump, autosampler, and diode array detector (DAD).[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3][7]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B).[3]
-
Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-90% B; 40-45 min, 90% B; 45.1-50 min, 10% B.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: Determined by the UV maximum of this compound (typically around 254 nm or 350 nm for flavonoids).[3]
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., herbal extract) in methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Validation Parameters to be Assessed:
-
Specificity: Assessed by comparing the chromatograms of a blank, a standard solution of this compound, and the sample solution to ensure the absence of interfering peaks at the retention time of the analyte.[3][7]
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of this compound standard.[3]
-
Accuracy: Determined by performing recovery studies, which involve spiking a blank matrix with a known concentration of this compound and calculating the percentage of the analyte recovered.[3]
-
Precision: Evaluated by replicate injections of a standard solution to determine both intra-day (repeatability) and inter-day (intermediate precision) variability.[3]
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, where high sensitivity and specificity are required.[4]
Instrumentation and Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC or similar, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]
-
Gradient Elution: A rapid gradient is typically used, for example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for this compound and an internal standard.
Sample Preparation (for biological samples):
-
A sample extraction step such as protein precipitation (with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction is required to remove matrix interferences.
-
The solvent is evaporated, and the residue is reconstituted in the initial mobile phase.
-
The final solution is filtered before injection.
Validation Parameters to be Assessed:
In addition to the parameters validated for HPLC-UV/PDA, the following is critical for UPLC-MS/MS:
-
Matrix Effect: This is evaluated to determine if the biological matrix enhances or suppresses the ionization of this compound, which could lead to inaccurate quantification.[2]
Visualizing the Workflow
To better understand the procedural flow of each analytical method, the following diagrams illustrate the key steps involved.
Caption: Workflow for this compound quantification using HPLC-UV/PDA.
Caption: Bioanalytical workflow for this compound using UPLC-MS/MS.
Caption: Logical flow for the cross-validation of two analytical methods.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a UPLC-PDA/ESI-Q-TOF/MS-Based Approach for the Simultaneous Analysis of Multiple Phenolic Compounds in Amaranth (A. cruentus and A. tricolor) [mdpi.com]
- 6. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. openpub.fmach.it [openpub.fmach.it]
- 9. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Flavonoids and Known Inhibitors in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Natural compounds, particularly flavonoids, have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents. This guide provides a comparative overview of the in vivo efficacy of Luteolin (B72000), a representative flavone, against established clinical inhibitors: Erlotinib (B232) for non-small cell lung cancer, Paclitaxel for breast cancer, and 5-Fluorouracil for colorectal cancer. This analysis is based on experimental data from preclinical xenograft models, offering a quantitative and methodological comparison to aid in drug development and research design.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize the in vivo anti-tumor effects of Luteolin and known inhibitors in mouse xenograft models. These models utilize human cancer cell lines implanted into immunodeficient mice, providing a means to assess therapeutic efficacy in a living system.
Table 1: Comparison in a Non-Small Cell Lung Cancer Model (A549 Xenograft)
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Animal Model | Reference |
| Luteolin | Not Specified | Not Specified | Significant inhibition of tumor growth at day 25 and 28 | Nude mice | [1][2] |
| Erlotinib | 40 mg/kg | Intraperitoneal | Significant reduction in tumor volume | Athymic nude mice | [3] |
Table 2: Comparison in a Breast Cancer Model (MDA-MB-231 Xenograft)
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Animal Model | Reference |
| Luteolin | 0.01% or 0.05% in diet | Oral | Significant reduction in tumor burden | Nude mice | [4] |
| Paclitaxel | 15 mg/kg | Not Specified | Strong in-vivo antitumor activity (T/C = 6.5%) | Nude mice | [5] |
| PTX-TTHA (a Paclitaxel derivative) | 13.73 mg/kg (every 3 days for 21 days) | Intravenous | Up to 77.32% tumor inhibition rate | Nude mice | [6] |
Table 3: Comparison in a Colorectal Cancer Model (HCT116 Xenograft)
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Animal Model | Reference |
| Luteolin | 50 mg/kg/day | Intraperitoneal | Significant suppression of tumor growth | BALB/c nude mice | [7][8] |
| 5-Fluorouracil (5-FU) | Not Specified | Not Specified | Slower tumor growth rate in combination with TTFields | Nude mice | [9] |
Experimental Protocols: A Methodological Overview
The following is a generalized protocol for assessing the in vivo efficacy of anti-cancer compounds in a mouse xenograft model, based on common practices in the cited research.[10][11][12][13]
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HCT116) are cultured in appropriate media until they reach 70-80% confluency.[10]
-
Cells are harvested, washed with PBS, and counted using a hemocytometer.[10] Cell viability is confirmed using methods like trypan blue exclusion.[10]
-
Cells are resuspended in a suitable medium, sometimes mixed with Matrigel, for injection.
2. Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used.[10][11]
-
A specific number of cancer cells (e.g., 1 x 10^6 to 2 x 10^7) are injected subcutaneously into the flank of each mouse.[5][10]
-
For breast cancer models, implantation may be in the mammary fat pad.[14]
3. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.[10]
-
The investigational compound (e.g., Luteolin) and the known inhibitor are administered according to the specified dosage, route (e.g., oral, intraperitoneal, intravenous), and schedule.
-
The control group receives a vehicle solution.
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., every few days) using calipers and calculated using the formula: Volume = (width)² x length/2.[10]
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL), can be performed on the tumor tissue.[6][15]
Mechanisms of Action: A Look at the Signaling Pathways
The anti-tumor activity of both flavonoids and known inhibitors stems from their ability to modulate key signaling pathways that control cell proliferation, survival, and apoptosis.
Luteolin: A Multi-Targeted Flavonoid
Luteolin exerts its anticancer effects by targeting multiple signaling pathways. A prominent mechanism is the inhibition of the PI3K/Akt pathway , which is crucial for cell survival and proliferation. By inhibiting this pathway, Luteolin can induce apoptosis in cancer cells.[16] Additionally, Luteolin has been shown to suppress the EGFR-mediated pathway and down-regulate androgen receptors in certain cancer types.[1][4]
Known Inhibitors: Targeted Mechanisms
-
Erlotinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR) . By binding to the ATP-binding site of the receptor, Erlotinib blocks the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, that drive cell proliferation and survival in EGFR-dependent tumors.[17][18][19][20][21]
-
Paclitaxel is a mitotic inhibitor that works by stabilizing microtubules.[22][23] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[22] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[22][24]
-
5-Fluorouracil (5-FU) is an antimetabolite that primarily inhibits thymidylate synthase (TS) , a key enzyme in the synthesis of thymidine, a necessary component of DNA.[25][26][27][28] By blocking TS, 5-FU leads to a depletion of thymidine, which disrupts DNA synthesis and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells.[25][26]
Conclusion
This guide provides a comparative framework for understanding the in vivo efficacy of the flavonoid Luteolin in relation to established cancer inhibitors. The data presented, derived from preclinical xenograft models, demonstrates that Luteolin exhibits significant anti-tumor activity across various cancer types. While direct comparisons with clinically approved drugs in the same experimental settings are limited, the available evidence suggests that flavonoids like Luteolin warrant further investigation as potential standalone or adjuvant cancer therapies. Their multi-targeted mechanism of action may offer advantages in overcoming drug resistance. Researchers and drug development professionals are encouraged to use this guide as a foundation for designing future preclinical and clinical studies to fully elucidate the therapeutic potential of flavonoids in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Luteolin inhibits A549 cells proliferation and migration by down-regulating androgen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin exerts anti-tumor activity through the suppression of epidermal growth factor receptor-mediated pathway in MDA-MB-231 ER-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin Synergistically Enhances Antitumor Activity of Oxaliplatin in Colorectal Carcinoma via AMPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin Synergistically Enhances Antitumor Activity of Oxaliplatin in Colorectal Carcinoma via AMPK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. spandidos-publications.com [spandidos-publications.com]
Comparative Cytotoxicity of Taiwanhomoflavone B: A Focus on Cancer Versus Normal Cells
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of Taiwanhomoflavone B on cancerous and non-cancerous cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Introduction
This compound, a flavonoid of plant origin, has demonstrated notable cytotoxic activity against various cancer cell lines. A significant aspect of its potential as a chemotherapeutic agent is its differential effect on malignant versus healthy cells. Studies indicate that this compound induces apoptosis in cancer cells, particularly in poorly differentiated colon and pancreatic cancers, while exhibiting a lesser impact on normal epithelial cells. This selective cytotoxicity is a key parameter in evaluating its safety and efficacy profile.
Quantitative Analysis of Cytotoxicity
Due to the limited availability of comprehensive, directly comparable IC50 values for this compound across a wide range of cancer and normal cell lines in a single study, we present the available data for "Flavone B," which is understood to be synonymous with this compound. To provide a clearer comparative context as requested, we have also included data for a representative flavonoid, Apigenin, which has been more extensively studied against both cancerous and normal cell lines.
Table 1: Comparative Cytotoxicity (EC50/IC50 in µM) of Flavone B and Apigenin
| Compound | Cell Line | Cell Type | Cancer Type | EC50/IC50 (µM) | Reference |
| Flavone B | Panc 28 | Cancer | Pancreatic | 51.76 | [1] |
| HCT 116 | Cancer | Colon | 74.82 | [1] | |
| MIA PaCa | Cancer | Pancreatic | 33.18 | [1] | |
| CaCo-2 | Cancer | Colon | 12.42 | [1] | |
| Normal Epithelial Cells | Normal | - | Sparing Effect Noted | [1] | |
| Apigenin | HEL | Cancer | Erythroleukemia | >20 | [2] |
| PC3 | Cancer | Prostate | >20 | [2] | |
| TIG-1 | Normal | Lung Fibroblast | 107 | [3] | |
| HUVE | Normal | Umbilical Vein Endothelial | 57 | [3] |
Mechanism of Action: Induction of Extrinsic Apoptosis
This compound has been shown to induce apoptosis in poorly differentiated cancer cells through the extrinsic pathway.[1] This mechanism involves the upregulation of the phosphorylated forms of Extracellular Signal-regulated Kinase (ERK) and c-JUN.[1] This signaling cascade ultimately leads to the activation of caspases and programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following is a detailed methodology for a standard MTT cytotoxicity assay, a common method for evaluating the cytotoxic effects of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Cell Seeding:
-
Harvest cells (both cancer and normal lines) during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically via trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. This density should be optimized for each cell line to ensure logarithmic growth throughout the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle-only controls (medium with the same concentration of the solvent used for the compound).
3. Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.
4. MTT Addition and Formazan (B1609692) Formation:
-
Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
5. Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
6. Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The available data suggests that this compound exhibits a degree of selective cytotoxicity against cancer cells, primarily through the induction of the extrinsic apoptotic pathway. However, to fully substantiate its therapeutic potential, further comprehensive studies are required to establish a detailed and directly comparative cytotoxicity profile against a broader panel of both cancerous and normal human cell lines. The methodologies and comparative data frameworks presented in this guide are intended to support such future investigations.
References
A Comparative Guide to the Reproducibility of Taiwanhomoflavone B Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological assays used to assess the anti-inflammatory activity of Taiwanhomoflavone B. It is intended to offer insights into the reproducibility of these assays, present detailed experimental protocols, and compare the activity of this compound with other relevant flavonoid compounds.
Executive Summary
This compound, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties. In vitro studies have consistently shown its ability to inhibit key inflammatory mediators. The primary mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. The biological assays used to determine these effects are well-established and widely used in the field of pharmacology and drug discovery, suggesting a high degree of potential reproducibility. This guide offers detailed protocols for these key assays and presents available data for comparable flavonoids to provide a benchmark for evaluating the performance of this compound.
Data Presentation: Comparative Anti-inflammatory Activity of Flavonoids
| Compound | Target | IC50 (µM) | Cell Line | Notes |
| 6,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Production | 22.1 | RAW264.7 | Dose-dependent suppression.[1] |
| 7,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Production | 26.7 | RAW264.7 | Less cytotoxic but also less effective at NO suppression compared to its isomer.[1] |
| Fisetin | Nitric Oxide (NO) Production | ~10 (at 20 µM, 51.92% inhibition) | RAW264.7 | Showed the best activity among the tested flavonols. |
| Quercetin | Nitric Oxide (NO) Production | ~20 (at 40 µM, 59.97% inhibition) | RAW264.7 | A widely studied flavonoid with potent anti-inflammatory effects. |
| Apigenin | Nitric Oxide (NO) Production | Potent inhibitor (significant at 5 and 50 µM) | J774A.1 | Concentration-dependent inhibition. |
| Luteolin | NF-κB Activation | - | - | Known to suppress the NF-κB pathway, sensitizing cancer cells to therapy. |
Experimental Protocols
The reproducibility of biological assays is fundamentally linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the key experiments cited in the assessment of this compound's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line is a standard and widely accepted model for studying inflammation in vitro.[2]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Treatment: To induce an inflammatory response, RAW264.7 cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. A typical concentration used is 1 µg/mL. Investigational compounds, such as this compound, are added to the cell culture prior to or concurrently with LPS stimulation.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is a common and reproducible method to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance, measured spectrophotometrically, is proportional to the nitrite concentration.
-
Procedure:
-
RAW264.7 cells are seeded in 96-well plates and treated with various concentrations of this compound and/or LPS for a specified period (e.g., 24 hours).
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is generated to determine the nitrite concentrations in the samples.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
Western blotting is a cornerstone technique for detecting and quantifying specific proteins, providing insights into the molecular mechanisms of drug action.
-
Principle: This technique uses gel electrophoresis to separate proteins by size, followed by their transfer to a membrane where they are detected using specific antibodies.
-
Procedure:
-
Protein Extraction: After treatment, cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the Bradford or BCA assay to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, phospho-p65, p65, phospho-IκBα, and IκBα.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The light emitted is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of this compound in Macrophages
Caption: NF-κB signaling pathway inhibited by this compound.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for in vitro anti-inflammatory assays.
References
A Comparative Analysis of Taiwanhomoflavone B's Anticancer Activity Against Standard Chemotherapeutic Agents
For Immediate Release
A Comprehensive Benchmarking Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer activity of Taiwanhomoflavone B, a novel natural flavonoid compound, against established chemotherapeutic drugs for pancreatic and colon cancers. This document outlines the distinct mechanisms of action, presents comparative cytotoxicity data, and provides detailed experimental protocols to support further research and development.
Executive Summary
This compound, referred to in key studies as Flavone B, demonstrates significant cytotoxic activity against poorly differentiated pancreatic and colon cancer cell lines. Its mechanism of action is distinct from conventional chemotherapies, initiating apoptosis through the extrinsic pathway via upregulation of key signaling proteins. This guide benchmarks the efficacy of this compound against Gemcitabine and Oxaliplatin, the standard-of-care treatments for pancreatic and colon cancer, respectively. While direct head-to-head clinical data is not yet available, this comparative analysis of preclinical data offers a valuable perspective on the potential of this compound as a novel therapeutic agent.
Mechanism of Action: A Divergent Approach to Inducing Cancer Cell Death
This compound (Flavone B) induces apoptosis in poorly differentiated cancer cells, such as pancreatic (MIA PaCa) and colon (HCT 116) cancer cells, through the extrinsic, or death receptor-mediated, pathway. This process bypasses the mitochondria and is characterized by the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-JUN.[1][2] This signaling cascade ultimately leads to the activation of effector caspases and programmed cell death.
Gemcitabine , a nucleoside analog, primarily functions as a cytotoxic agent by inhibiting DNA synthesis.[1][2][3] After intracellular conversion to its active triphosphate form, it is incorporated into DNA, leading to "masked chain termination" which halts DNA replication and induces apoptosis. Its mechanism can also involve the inhibition of ribonucleotide reductase, depleting the building blocks necessary for DNA synthesis.
Oxaliplatin , a third-generation platinum-based compound, exerts its anticancer effects by forming platinum-DNA adducts. These adducts create cross-links within and between DNA strands, which inhibit DNA replication and transcription. This DNA damage triggers cell cycle arrest and leads to apoptosis, often involving the activation of caspases and the release of cytochrome C from the mitochondria.
Comparative Cytotoxicity
The following tables summarize the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of this compound and established drugs against relevant cancer cell lines. Lower values indicate higher potency.
Table 1: Benchmarking Against Pancreatic Cancer (MIA PaCa-2 Cell Line)
| Compound | Cell Line | EC₅₀ / IC₅₀ | Citation(s) |
| This compound (Flavone B) | MIA PaCa | 33.18 µM | |
| Gemcitabine | MIA PaCa-2 | ~25.00 nM | |
| Gemcitabine | MIA PaCa-2 | IC₅₀ range: 494 nM - 23.9 µM |
Note: Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Table 2: Benchmarking Against Colon Cancer (HCT 116 Cell Line)
| Compound | Cell Line | EC₅₀ / IC₅₀ | Citation(s) |
| This compound (Flavone B) | HCT 116 | 74.82 µM | |
| Oxaliplatin | HCT 116 | ~7.53 µM | |
| Oxaliplatin | HCT 116 | ~0.64 µM |
Note: Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by this compound and the established chemotherapeutic agents.
References
Safety Operating Guide
Navigating the Safe Disposal of Taiwanhomoflavone B: A Comprehensive Guide for Laboratory Professionals
Chemical and Physical Properties
Understanding the properties of a compound is the first step toward safe handling and disposal. The following table summarizes the known characteristics of Flavone, which can serve as a reference for handling Taiwanhomoflavone B.
| Property | Information (for Flavone) |
| Physical State | Solid |
| Appearance | White |
| Molecular Weight | 222.24 g/mole |
| Solubility | Practically insoluble in cold water |
| Flammability | May be combustible at high temperature |
| Products of Combustion | Carbon oxides (CO, CO2) |
Health Hazard Information
Based on data for Flavone, this compound may present the following hazards:
-
Acute Health Effects: May cause skin and eye irritation upon contact. Inhalation may lead to respiratory tract irritation, and ingestion could cause digestive tract irritation. The toxicological properties of this specific substance have not been fully investigated.
-
Chronic Health Effects: No specific data is available for carcinogenity, mutagenicity, or teratogenicity.
Experimental Protocols: Spill and Exposure Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Procedure:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: Prevent the further spread of the powder. Avoid generating dust.
-
Cleanup: Carefully sweep the solid material into a designated, labeled waste container. Use a dustpan and brush or a HEPA-filtered vacuum. Do not use water for cleanup of the dry powder.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Procedure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. If irritation develops, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Proper Disposal Procedures
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations. The following steps provide a general guideline for the disposal of this compound.
-
Waste Identification: Classify this compound as a chemical waste. Given that the related compound Flavone is toxic to aquatic organisms, it is prudent to consider this compound as potentially hazardous to the environment.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a separate, clearly labeled, and sealed container.
-
Containerization: Use a chemically resistant and sealable container for waste collection. Ensure the container is properly labeled with the chemical name ("this compound waste") and any relevant hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Vendor: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste in accordance with all applicable regulations.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide and is based on data for a related compound. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to all local, state, and federal regulations for chemical handling and disposal. It is the responsibility of the user to ensure that their disposal practices are in full compliance with all applicable laws and regulations.
References
Essential Safety and Operational Guidance for Handling Taiwanhomoflavone B
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of appropriate PPE.[1] The level of protection should be adapted to the specific task being performed, whether handling the compound in solid form or as a solution.
Table 1: Recommended PPE for Handling Taiwanhomoflavone B
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, particularly when working with organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work conducted in a certified chemical fume hood or biological safety cabinet | - Appropriate respiratory protection (selection should be based on institutional safety officer consultation) |
Source: Adapted from general best practices for handling flavonoids.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it is received to its final disposal is critical for minimizing risks.
1. Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. Store the compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2]
2. Handling and Preparation: All handling of solid this compound and the preparation of stock solutions should be conducted within a certified chemical fume hood to prevent the inhalation of fine powders.[1] Before beginning any work, ensure the workspace is clean and uncluttered. Always don the appropriate PPE as outlined in Table 1. To prevent cross-contamination, use dedicated spatulas and weighing boats. When dissolving the compound, add the solvent to the powder slowly to avoid splashing. All prepared solutions must be clearly labeled with the compound name, concentration, solvent, and the date of preparation.[1]
3. Disposal Plan: All materials contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Unused powder, contaminated gloves, weighing paper, and other disposable items should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.[1]
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
